Product packaging for 4-Methyl-5-phenylpyrimidine(Cat. No.:CAS No. 57562-58-0)

4-Methyl-5-phenylpyrimidine

Cat. No.: B1615610
CAS No.: 57562-58-0
M. Wt: 170.21 g/mol
InChI Key: RPXGYQFOIZMYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-5-phenylpyrimidine is a route-specific impurity and a chemical marker of high forensic significance. It is a dominant by-product generated during the clandestine synthesis of amphetamine and amphetamine-type stimulants (ATS) via the Leuckart method . The identification of this marker in wastewater is a critical tool for forensic chemists and environmental researchers, enabling them to monitor and pinpoint illicit drug production in a community through the principles of sewage epidemiology . This application provides a real-time, cost-effective method for estimating illicit drug abuse rates and identifying vulnerable populations, making it valuable for policy development and early warning systems . Research efforts have led to the development of sophisticated detection methods for this compound, such as molecularly imprinted polymer-based capacitive sensors, designed to withstand harsh environmental conditions for continuous monitoring of wastewater streams . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B1615610 4-Methyl-5-phenylpyrimidine CAS No. 57562-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXGYQFOIZMYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206197
Record name Pyrimidine, 4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57562-58-0
Record name Pyrimidine, 4-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057562580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-phenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Characterization of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-methyl-5-phenylpyrimidine, a heterocyclic compound of interest in synthetic and forensic chemistry. The document details the physicochemical properties, synthesis, and spectroscopic characterization of this molecule. It includes detailed experimental protocols for its synthesis and analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While experimental crystallographic data for this compound is not publicly available, this guide discusses the expected structural features. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of pyrimidine (B1678525) derivatives.

Physicochemical Properties

This compound is a pyrimidine derivative with a methyl group at position 4 and a phenyl group at position 5 of the pyrimidine ring. Its fundamental physicochemical properties are summarized in Table 1.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂PubChem[1], Guidechem[2]
Molecular Weight 170.21 g/mol PubChem[1], Guidechem[2]
IUPAC Name This compoundPubChem[1]
CAS Number 57562-58-0PubChem[1], Guidechem[2]
Canonical SMILES CC1=NC=NC=C1C2=CC=CC=C2PubChem[1]
InChI InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3PubChem[1]
Computed XLogP3 2.2PubChem[1]

Synthesis

The synthesis of this compound can be achieved through various methods, with one common approach being the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing reactant. A general route for the synthesis of 4-methyl-5-arylpyrimidines has been described, which can be adapted for this compound.[3] This compound is also known as a route-specific marker in the Leuckardt preparation of amphetamine.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 4-methyl-5-arylpyrimidines.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To this solution, add α-phenylacetoacetonitrile (1 equivalent) and formamidine acetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Synthesis Workflow

G reactants Reactants: α-Phenylacetoacetonitrile Formamidine Acetate Sodium Ethoxide in Ethanol reaction Reflux for 4-6 hours reactants->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup extraction Aqueous Work-up and Extraction with Diethyl Ether workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product Pure this compound purification->product

Figure 1: General synthesis workflow for this compound.

Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Chemical Shifts: Based on typical chemical shift ranges for substituted pyrimidines, the following signals are expected for this compound.[4]

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityAssignment
Pyrimidine H-28.8 - 9.3sC2-H
Pyrimidine H-68.5 - 8.9sC6-H
Phenyl H7.2 - 7.6mC₆H₅
Methyl H2.3 - 2.8s-CH₃
¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
Pyrimidine C-2157 - 162C2
Pyrimidine C-4160 - 165C4
Pyrimidine C-6155 - 160C6
Pyrimidine C-5125 - 135C5
Phenyl C (ipso)135 - 140C-ipso
Phenyl C127 - 130C₆H₅
Methyl C20 - 25-CH₃

Experimental Protocol: NMR Analysis [4][5]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

GC-MS Data: The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak and characteristic fragment ions.[1]

m/zInterpretation
170Molecular ion [M]⁺
169[M-H]⁺
102Fragment ion

Experimental Protocol: Mass Spectrometry Analysis [6]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: Use a temperature gradient to ensure good separation, for example, starting at 100 °C and ramping up to 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 50-300 amu.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3100C-H stretchAromatic (Phenyl and Pyrimidine)
2900 - 3000C-H stretchAliphatic (Methyl)
1550 - 1600C=C and C=N stretchAromatic and Pyrimidine rings
1450 - 1500C=C stretchAromatic ring
700 - 800C-H bend (out-of-plane)Phenyl group substitution

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Analytical Workflow

G start Synthesized and Purified This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir FT-IR Spectroscopy start->ir structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation data_confirmation Data Confirmation structure_elucidation->data_confirmation

Figure 2: Analytical workflow for the structural characterization of this compound.

Crystallographic Analysis

As of the date of this guide, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, precise experimental data on bond lengths, bond angles, and crystal packing are not available.

Based on the structures of related phenyl- and methyl-substituted pyrimidines, it is expected that the pyrimidine ring will be essentially planar. The phenyl ring would be twisted relative to the plane of the pyrimidine ring to minimize steric hindrance. Computational modeling could provide theoretical insights into the preferred conformation and electronic properties of the molecule.

Conclusion

This technical guide has summarized the key aspects of the structural analysis and characterization of this compound. The physicochemical properties have been tabulated, and a detailed protocol for its synthesis has been provided, along with a workflow diagram. The guide also outlines the expected spectroscopic data from NMR, MS, and IR analyses, and provides standardized experimental protocols for these techniques. While a crystal structure remains to be determined, the information presented here provides a solid foundation for researchers and professionals working with this and related pyrimidine compounds. The combination of tabulated data, detailed protocols, and visual workflows makes this a practical resource for the scientific community.

References

A Technical Guide to the Spectroscopic Data of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-5-phenylpyrimidine (C₁₁H₁₀N₂). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data is organized into clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for acquiring similar spectroscopic data are also provided, along with a workflow diagram for spectroscopic analysis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₀N₂ Molecular Weight: 170.21 g/mol CAS Number: 57562-58-0

Structure:

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR data from a peer-reviewed publication for this compound could not be definitively located, the following tables provide predicted chemical shifts based on spectroscopic data of closely related analogs and established chemical shift principles. These values serve as a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9 - 9.1s1HH-2 (Pyrimidine ring)
~8.5 - 8.7s1HH-6 (Pyrimidine ring)
~7.3 - 7.6m5HPhenyl ring protons
~2.5 - 2.7s3HMethyl protons (-CH₃)

Note: Predicted values are based on the analysis of similar pyrimidine (B1678525) derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 167C-4 (Pyrimidine ring)
~158 - 160C-2 (Pyrimidine ring)
~156 - 158C-6 (Pyrimidine ring)
~135 - 137C-ipso (Phenyl ring)
~128 - 130C-ortho/meta (Phenyl ring)
~127 - 129C-para (Phenyl ring)
~125 - 127C-5 (Pyrimidine ring)
~23 - 25Methyl carbon (-CH₃)

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100 - 3000MediumC-H StretchAromatic (Pyrimidine and Phenyl rings)
~2950 - 2850Medium-WeakC-H StretchAliphatic (-CH₃)
~1600 - 1550StrongC=N StretchPyrimidine ring
~1580 - 1450Strong-MediumC=C StretchAromatic (Pyrimidine and Phenyl rings)
~1450 - 1350MediumC-H BendAliphatic (-CH₃)
~800 - 700StrongC-H Bend (out-of-plane)Phenyl ring substitution
Mass Spectrometry (MS)

The mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The key fragments are summarized below.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
170High[M]⁺ (Molecular ion)
169High[M-H]⁺
102Medium[C₈H₆]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, use gentle vortexing or sonication.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy Protocol:

    • The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • The instrument is tuned and shimmed to ensure magnetic field homogeneity.

    • A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy Protocol:

    • The ¹³C NMR spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz).

    • A proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom.

    • A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.

    • Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm) which is referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • FT-IR Spectroscopy Protocol:

    • The FT-IR spectrum is recorded using an FT-IR spectrometer.

    • A background spectrum of the empty ATR crystal is collected first.

    • The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • The concentration should be in the range of 10-100 µg/mL.

  • GC-MS Protocol:

    • The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • 1 µL of the sample solution is injected into the GC inlet.

    • The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis_Purification Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Synthesis_Purification->IR Solid sample (ATR) or KBr pellet MS Mass Spectrometry (GC-MS) Synthesis_Purification->MS Dissolve in volatile solvent Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-5-phenylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The information presented is collated from various scientific sources, with a focus on quantitative data, experimental methodologies, and the compound's significance as a chemical marker.

Compound Identification and Chemical Structure

This compound is a heterocyclic aromatic compound containing a pyrimidine (B1678525) ring substituted with a methyl and a phenyl group. Its chemical identity is well-established through various nomenclature and registry systems.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 57562-58-0[1]
Molecular Formula C₁₁H₁₀N₂[1]
Canonical SMILES CC1=NC=NC=C1C2=CC=CC=C2[1]
InChI InChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3[1]
InChIKey RPXGYQFOIZMYAF-UHFFFAOYSA-N[1]

Physical and Chemical Properties

Quantitative experimental data for some physical properties of this compound are not extensively reported in readily available literature. The following tables summarize both computed and the limited available experimental data.

Table 2: Physical Properties

PropertyValueNotes
Molecular Weight 170.21 g/mol [1]
Appearance Reported as both a white pale yellow solid and an oil.[2]Conflicting reports exist in the literature.
Melting Point 62-64 °C[2]Experimental value; requires confirmation due to conflicting reports on its physical state.
Boiling Point Not experimentally determined.
Solubility Not experimentally determined.Expected to be soluble in organic solvents like acetonitrile.
pKa Not experimentally determined.

Table 3: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 2.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 25.8 ŲPubChem[1]

Spectral Data and Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

m/zInterpretation
170 [M]⁺, Molecular ion
169 [M-H]⁺
102 Fragment

Data sourced from NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, as well as a singlet for the methyl group protons.

  • ¹³C NMR: The spectrum would display distinct signals for the carbon atoms in the pyrimidine and phenyl rings, in addition to the methyl carbon. A ¹³C NMR spectrum is noted as available from SpectraBase.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.

Synthesis and Experimental Protocols

This compound is most notably identified as a route-specific byproduct in the Leuckart synthesis of amphetamine.[2] This reaction involves the reductive amination of a ketone (phenyl-2-propanone) using formamide (B127407) or ammonium (B1175870) formate (B1220265) at high temperatures.[3][4]

General Synthesis of 4-Methyl-5-arylpyrimidines

A general procedure for the synthesis of 4-methyl-5-arylpyrimidines has been described, which can be adapted for this compound.[2][5]

Protocol:

  • A mixture of the appropriate α-phenyl-substituted ketone, an excess of formamide, and formic acid is heated at reflux.

  • The reaction temperature is typically maintained between 160-190°C for several hours.

  • Upon completion, the reaction mixture is cooled and made alkaline with a strong base (e.g., NaOH solution).

  • The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation/recrystallization.

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants α-phenyl ketone + Formamide/Formic Acid Reaction Reflux at 160-190°C Reactants->Reaction Quenching Cooling and Basification Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography or Recrystallization/Distillation Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Standard Protocol for Melting Point Determination

The melting point of a solid organic compound is a key physical property for its identification and purity assessment.

Protocol (Capillary Method):

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

General Protocol for NMR Spectroscopic Analysis

NMR spectroscopy is a primary method for the structural determination of organic molecules.

Protocol:

  • A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Biological and Toxicological Information

Biological Activity

The primary significance of this compound in the scientific literature is as a route-specific forensic marker for the clandestine synthesis of amphetamine via the Leuckart reaction.[2] Its presence in illicit drug samples can indicate the synthetic pathway used. While many pyrimidine derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties, specific data on the biological activity of this compound is limited.[6][7]

G Role as a Forensic Marker P2P Phenyl-2-propanone (P2P) Leuckart Leuckart Reaction (Formamide/Formic Acid) P2P->Leuckart Amphetamine Amphetamine (Primary Product) Leuckart->Amphetamine Byproduct This compound (Byproduct) Leuckart->Byproduct Analysis Forensic Analysis of Illicit Drug Sample Amphetamine->Analysis Byproduct->Analysis Indication Indication of Synthetic Route Analysis->Indication

Caption: Logical diagram illustrating the formation and forensic significance of this compound.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Summary and Conclusion

This compound is a well-characterized molecule in terms of its chemical structure and its role as a forensic marker. However, there is a noticeable lack of publicly available, experimentally determined data for some of its fundamental physical properties. The information provided in this guide serves as a robust foundation for researchers and scientists, highlighting both the known characteristics and the areas where further experimental investigation is warranted. The provided general protocols offer a starting point for the synthesis and detailed characterization of this compound.

G Workflow for Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Measurement cluster_chemical Chemical Property Measurement Start Synthesized Compound NMR NMR (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Start->IR MP Melting Point Start->MP BP Boiling Point Start->BP Solubility Solubility Studies Start->Solubility pKa pKa Determination Start->pKa Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment MP->Purity Properties Property Profile BP->Properties Solubility->Properties pKa->Properties

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-methyl-5-phenylpyrimidine, a key heterocyclic compound, and its derivatives. The document details various synthetic methodologies, including the Leuckart reaction, Suzuki-Miyaura cross-coupling, and the Biginelli reaction, offering a comparative analysis of these approaches. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development by providing detailed experimental protocols, quantitative data, and insights into the biological significance of this class of compounds.

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including established pharmaceuticals. The substituent pattern on the pyrimidine ring plays a crucial role in determining the pharmacological profile. Specifically, the this compound core is a significant pharmacophore and has been identified as a synthetic marker in certain chemical processes.[1][2] This guide explores the primary synthetic pathways to this important molecule and its analogues, providing the necessary technical details for their preparation and characterization.

Synthetic Methodologies

Several synthetic strategies can be employed for the synthesis of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes.[3] In the context of this compound synthesis, it is often a by-product in the synthesis of amphetamine from phenylacetone, making it a route-specific marker.[1][2] The reaction involves the condensation of a β-dicarbonyl compound or its equivalent with a formamide (B127407) source.

Experimental Protocol: Leuckart-type Synthesis of this compound (General Procedure)

A detailed experimental protocol for the direct synthesis of this compound via a Leuckart-type reaction is not extensively documented as a primary synthetic route. However, its formation as a byproduct suggests a reaction between a C5 synthon, such as 2-phenyl-3-oxobutanal or a precursor, with formamide at elevated temperatures.[2]

Logical Workflow for Leuckart-type Synthesis

Leuckart_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products P2P Phenylacetone (or related C5 synthon) Reaction High Temperature Condensation P2P->Reaction Formamide Formamide Formamide->Reaction Target This compound Reaction->Target

Caption: Logical workflow for the Leuckart-type synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. This palladium-catalyzed reaction is highly efficient for the synthesis of 5-arylpyrimidines from a 5-halopyrimidine and an appropriate boronic acid.[4][5]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halopyrimidines.[4][5]

  • Materials: 5-Bromo-4-methylpyrimidine (B74025), Phenylboronic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (B44618) (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water.

  • Procedure:

    • To a Schlenk flask is added 5-bromo-4-methylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are added.

    • Degassed 1,4-dioxane and water (e.g., 4:1 v/v) are added.

    • The reaction mixture is heated to 80-90 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 1. Add 5-Bromo-4-methylpyrimidine, Phenylboronic Acid, K₂CO₃ to Schlenk Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Pd(OAc)₂ and PPh₃ B->C D 4. Add Degassed 1,4-Dioxane/H₂O C->D E 5. Heat to 80-90°C with Stirring D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool and Dilute with Ethyl Acetate F->G H 8. Wash with H₂O and Brine G->H I 9. Dry, Filter, and Concentrate H->I J 10. Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[6][7] A modified Biginelli reaction can be utilized to construct the this compound scaffold.[6]

Experimental Protocol: Modified Biginelli-type Synthesis of a this compound Derivative

This protocol describes the synthesis of a related dihydropyrimidine (B8664642) which can be a precursor to the target scaffold.[6]

  • Materials: Benzaldehyde (B42025), Acetylacetone (B45752), Thiourea (B124793), Dimethyl sulfate, Ethanol (B145695).

  • Procedure:

    • A mixture of benzaldehyde (1.0 eq), acetylacetone (1.0 eq), and thiourea (1.2 eq) is cooled to 0-5 °C in an ice bath.

    • Dimethyl sulfate (1.2 eq) is added dropwise over 10 minutes. The temperature may rise.

    • Once the initial vigorous reaction subsides, ethanol is added, and the mixture is refluxed for 3-4 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled and poured into crushed ice.

    • The precipitated solid is filtered, washed with cold ethanol and ether, and then recrystallized from ethanol to yield the dihydropyrimidine derivative.

Reaction Scheme for a Modified Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Reaction One-pot Multicomponent Reaction Benzaldehyde->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Thiourea Thiourea Thiourea->Reaction DMS Dimethyl Sulfate DMS->Reaction Product Dihydropyrimidine Derivative Reaction->Product

Caption: A modified four-component Biginelli-type reaction.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and related derivatives through various methods. Direct comparison is challenging due to variations in substrates and reaction conditions.

Synthetic MethodStarting MaterialsProductYield (%)Reference
Suzuki-Miyaura Coupling5-Bromo-4-methylpyrimidine, Phenylboronic acidThis compound78%[2]
Modified Biginelli ReactionBenzaldehyde, Acetylacetone, Thiourea, Dimethyl sulfate1-(6-Methyl-2-methylsulfanyl-4-phenyl-1,4-dihydro-pyrimidin-5-yl)-ethanone85%[6]
Suzuki-Miyaura Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine, Phenylboronic acid5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60%[5]

Biological Activities and Potential Applications

While specific signaling pathways for this compound are not extensively detailed in the literature, the broader class of pyrimidine derivatives is well-known for a wide range of biological activities. This suggests potential applications for this compound and its derivatives in drug discovery.

Potential Therapeutic Applications of Pyrimidine Derivatives

Biological_Activities cluster_applications Potential Therapeutic Areas center_node This compound Derivatives Anticancer Anticancer center_node->Anticancer Antimicrobial Antimicrobial center_node->Antimicrobial Antifungal Antifungal center_node->Antifungal Antiviral Antiviral center_node->Antiviral NHE NHE center_node->NHE -1 -1 _Inhibitor NHE-1 Inhibition

Caption: Potential applications of this compound derivatives.

Derivatives of the pyrimidine scaffold have shown promise as:

  • Anticancer Agents: Many pyrimidine analogues exhibit cytotoxic activity against various cancer cell lines.[8]

  • Antimicrobial Agents: Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[9]

  • NHE-1 Inhibitors: Certain 5-arylpyrimidine derivatives have been identified as potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target for cardiovascular diseases.[10]

The diverse biological activities of the pyrimidine core underscore the importance of developing efficient and versatile synthetic routes to novel derivatives for further investigation in drug development programs.

Conclusion

This technical guide has outlined several key synthetic methodologies for the preparation of this compound and its derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for accessing this scaffold with good yields. The Leuckart reaction, while historically significant, is more relevant for its role in forensic analysis as a marker for specific synthetic routes. The Biginelli reaction offers a multicomponent approach to related dihydropyrimidine structures. The documented biological activities of the broader pyrimidine class provide a strong rationale for the continued exploration and development of novel this compound derivatives as potential therapeutic agents. The detailed protocols and comparative data presented herein are intended to facilitate further research and innovation in this promising area of medicinal chemistry.

References

The Diverse Biological Landscape of Substituted Pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning therapeutic potential of substituted pyrimidine (B1678525) derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of nucleic acids and a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of diseases, most notably cancer and microbial infections.

This guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual representations of critical signaling pathways to facilitate a deeper understanding and further exploration of these versatile compounds.

Anticancer Activity of Substituted Pyrimidine Derivatives

Substituted pyrimidines have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines. Their mechanisms of action are diverse, frequently involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases. The following table summarizes the in vitro cytotoxic activity of various substituted pyrimidine derivatives, quantified as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivative 15Various NCI-60 cell lines0.018 - 9.98[1]
Pyrazolo[3,4-d]pyrimidine derivative 16Various NCI-60 cell lines0.018 - 9.98[1]
Pyrazolo[3,4-d]pyrimidine derivative 4Various NCI-60 cell linesModerate activity[1]
Pyrazolo[1,5-a]pyrimidine derivative 6dNCI-60 panelGI% = 100.07 (HOP-62)[2]
Pyrazolo[1,5-a]pyrimidine derivative 6kNCI-60 panelGI% = 90.41 (CCRF-CEM)[2]
Pyrazolo[1,5-a]pyrimidine derivative 6nNCI-60 panelGI% = 94.73 (HOP-92)[2]
Pyrido[2,3-d]pyrimidine derivative 63PC-3 (Prostate), A-549 (Lung)1.54, 3.36[3]
1,2,3-Triazole-pyrimidine derivativesMGC-803 (Gastric)Various[4]
Thiazolo[4,5-d]pyrimidine derivative 3bA375, C32, DU145, MCF-7/WTVarious[5]
Pyrazolo[3,4-d]pyrimidine derivative 5Caco-2, A549, HT1080, Hela76.92, 148, 96.25, 74.8[6]
Pyrazolo[3,4-d]pyrimidine derivative 7Caco-2, A549, HT1080, Hela43.75, 17.50, 73.08, 68.75[6]

Antimicrobial Activity of Substituted Pyrimidine Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrimidine derivatives have shown significant promise in this area, with demonstrated activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for evaluating antimicrobial potency.

Compound ID/SeriesMicroorganismMIC (µg/mL or µM/mL)Reference
Dihydropyrimidine derivative 23Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Alternaria solani, Fusarium oxysporum14.72 µg/mL
Chromeno pyrimidine-4,6-dione derivative 17B. subtilis, E. coli12.5 mg/mL
Chromeno pyrimidine-4,6-dione derivative 17C. albicans25 mg/mL
Pyrazolo pyrimidine derivative 30S. aureus3.125 mg/mL
Pyrimidine derivative 12S. aureus0.87 µM/mL[7]
Pyrimidine derivative 5B. subtilis0.96 µM/mL[7]
Pyrimidine derivative 10Salmonella enterica1.55 µM/mL[7]
Pyrimidine derivative 2E. coli0.91 µM/mL[7]
Pyrimidine derivative 10P. aeruginosa0.77 µM/mL[7]
Pyrimidine derivative 12C. albicans1.73 µM/mL[7]
Pyrimidine derivative 11A. niger1.68 µM/mL[7]
2,4,5,6-tetrasubstituted pyrimidine 9eS. aureus ATCC 25923 & NewmanMIC = 40 µM[8]
2,4,5,6-tetrasubstituted pyrimidine 10dS. aureus ATCC 25923 & NewmanMIC < 60 µM[8]
2,4,5,6-tetrasubstituted pyrimidine 10eS. aureus ATCC 25923 & NewmanMIC < 60 µM[8]

Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors. The following table highlights the inhibitory activity of several pyrimidine derivatives against various kinases, expressed as IC50 values.

Compound ID/SeriesKinase TargetIC50 (µM or nM)Reference
Pyrazolo[3,4-d]pyrimidine derivative 4EGFR0.054 µM[1]
Pyrazolo[3,4-d]pyrimidine derivative 15EGFR0.135 µM[1]
Pyrazolo[3,4-d]pyrimidine derivative 16EGFR0.034 µM[1]
Pyrazolo[1,5-a]pyrimidine derivativesCDK20.09 - 1.58 µM[2]
Pyrazolo[1,5-a]pyrimidine derivativesTRKA0.23 - 1.59 µM[2]
Pyrido[2,3-d]pyrimidine derivative 65PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22 µM[3]
Pyrido[2,3-d]pyrimidine derivative 66p210Bcr-Abl170 nM[3]
Pyrimidine-based derivative 13Aurora A< 200 nM[9]
Osimertinib (pyrimidine-based)EGFR WT~15 nM[10]
Osimertinib (pyrimidine-based)EGFR L858R~1 nM[10]
Osimertinib (pyrimidine-based)EGFR T790M~1 nM[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. The following sections provide comprehensive methodologies for key assays used in the evaluation of substituted pyrimidine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrimidine derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂. The incubation time should be optimized for the specific cell line and compounds being tested.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-50 µL of MTT solution to each well.[14][15]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

G cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compounds Add Serial Dilutions of Pyrimidine Derivatives Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 24-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][17] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[18]

Materials:

  • Bacterial or fungal strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test pyrimidine derivatives

  • Standard antimicrobial agents (positive controls)

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antimicrobial agents in the appropriate broth directly in the 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

G Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilutions Prepare Serial Dilutions of Pyrimidine Derivatives in Plate Serial_Dilutions->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Workflow for the broth microdilution MIC assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based kinase assay to determine the in vitro half-maximal inhibitory concentration (IC50) of pyrimidine derivatives against a specific kinase, such as EGFR.[19][20] This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test pyrimidine derivatives

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test pyrimidine derivatives in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add the master mix to the wells containing the compounds.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells.

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Prepare_Reagents Prepare Serial Dilutions of Inhibitors and Kinase Master Mix Setup_Reaction Add Inhibitors, Kinase, and Substrate to Plate Prepare_Reagents->Setup_Reaction Start_Reaction Initiate Reaction with ATP Setup_Reaction->Start_Reaction Incubate Incubate at Room Temp (e.g., 60 min) Start_Reaction->Incubate Detect_Signal Add ATP Detection Reagent Incubate->Detect_Signal Read_Luminescence Measure Luminescence Detect_Signal->Read_Luminescence

Workflow for an in vitro kinase inhibition assay.

Signaling Pathways Modulated by Substituted Pyrimidine Derivatives

A significant portion of the therapeutic effects of substituted pyrimidine derivatives can be attributed to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[9] Dysregulation of this pathway is a common feature in many cancers. Pyrimidine derivatives are a well-established class of EGFR tyrosine kinase inhibitors (TKIs). They typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->Autophosphorylation

Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway

The BMP2/SMAD1 signaling pathway is instrumental in osteoblast differentiation and bone formation. Certain substituted pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating this pathway. BMP2 binds to its receptor, leading to the phosphorylation of SMAD1/5/8, which then forms a complex with SMAD4. This complex translocates to the nucleus and upregulates the expression of osteogenic genes like RUNX2.

BMP2_Pathway cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR pSMAD1_5_8 p-SMAD1/5/8 BMPR->pSMAD1_5_8 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus RUNX2 RUNX2 Gene Expression Nucleus->RUNX2 Osteogenesis Osteogenesis RUNX2->Osteogenesis Pyrimidine_Activator Pyrimidine Derivative (Activator) Pyrimidine_Activator->BMPR

The BMP2/SMAD1 signaling pathway activated by certain pyrimidine derivatives.

References

4-Methyl-5-phenylpyrimidine as a route-specific marker in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-phenylpyrimidine (4M5PP) is a critical route-specific marker, the presence of which is a strong indicator of a particular synthetic pathway in the production of certain active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of 4M5PP, including its formation, synthesis for use as a reference standard, analytical detection methods, and the implications of its presence in drug substance manufacturing. This document is intended to serve as a resource for professionals in drug development and chemical research, offering detailed experimental protocols and data to support process understanding and control.

Introduction

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the identification of process-related impurities is of paramount importance. These impurities can provide valuable insights into the synthetic route employed, the quality of starting materials, and the control of the manufacturing process. This compound has been identified as a significant route-specific impurity, particularly in syntheses utilizing the Leuckart reaction or similar conditions involving benzyl (B1604629) methyl ketone (or 1-phenyl-2-propanone, P2P) and a formamide-based reagent.[1][2] Its detection can be a key analytical data point in establishing the provenance of a substance and in ensuring the robustness and consistency of a synthetic process.

Formation of this compound

This compound is a characteristic byproduct of the Leuckart reaction, a reductive amination process that converts ketones or aldehydes to amines using formic acid or its derivatives as the reducing agent and nitrogen source.[1] Specifically, in the synthesis of amphetamine and related compounds from benzyl methyl ketone (P2P), 4M5PP is formed alongside its isomer, 4-benzylpyrimidine.[1]

The formation of these pyrimidine (B1678525) impurities is a strong indicator that formamide (B127407) was used in the synthesis, a hallmark of the Leuckart pathway.[1] While the Leuckart reaction is a well-established method, the formation of byproducts such as 4M5PP can be influenced by reaction conditions, including temperature and the purity of reagents.

dot

Caption: Formation of this compound in Amphetamine Synthesis.

Experimental Protocols

Synthesis of this compound (Reference Standard)

A reliable analytical standard is crucial for the accurate identification and quantification of this compound. The following is a general procedure for the synthesis of substituted pyrimidines, which can be adapted for 4M5PP.

General Procedure for Pyrimidine Synthesis:

This procedure is based on the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a suitable precursor would be a β-ketoaldehyde or a related species.

Example Protocol (Adapted from general pyrimidine syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate starting materials (e.g., a substituted β-dicarbonyl compound and formamidine) in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure pyrimidine derivative.[3]

Note: Specific starting materials and optimized conditions for the direct synthesis of this compound would need to be determined through literature review of specific pyrimidine synthesis methodologies or by synthetic route design.

Leuckart Reaction for Amphetamine Synthesis (Illustrative)

The following is a generalized protocol for the Leuckart synthesis of amphetamine, which is known to produce this compound as a byproduct.

  • Reaction: A mixture of 1-phenyl-2-propanone (P2P) and formamide (or ammonium (B1175870) formate) is heated at a high temperature (typically 160-190°C) for several hours.

  • Hydrolysis: The intermediate N-formylamphetamine is then hydrolyzed, usually by heating with an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide), to yield amphetamine.

  • Extraction and Purification: The resulting amphetamine is isolated by extraction and can be further purified by distillation or crystallization. The impurities, including this compound, will be present in the crude product.

Analytical Methods for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound in chemical samples.

Sample Preparation

A simple liquid-liquid extraction is typically sufficient to prepare a sample for GC-MS analysis.

  • Dissolution: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be required. Adjust the pH of an aqueous solution of the sample to be alkaline and extract with an immiscible organic solvent.

  • Concentration: The organic extract can be concentrated under a stream of nitrogen before analysis to improve detection limits.

GC-MS Analysis

A validated GC-MS method is essential for reliable quantification. The following table outlines typical parameters for such a method.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 - 280 °C
Oven ProgramInitial temp 50-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40 - 450 amu
Ion Source Temp230 °C
Quadrupole Temp150 °C

Note: These parameters should be optimized for the specific instrument and application.

Method Validation

A quantitative analytical method should be validated according to ICH guidelines, including the determination of the following parameters:

Validation ParameterTypical Acceptance Criteria
Specificity No interference from other components at the retention time of 4M5PP.
Linearity R² > 0.99 over the expected concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.
Accuracy Recovery of 80-120% for spiked samples.
Precision Relative Standard Deviation (RSD) < 15%.

dot

Sample Sample Containing 4M5PP Extraction Liquid-Liquid Extraction Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Report Report Data->Report

Caption: Analytical Workflow for this compound.

Implications in Drug Development and Manufacturing

The presence of this compound in a drug substance has several important implications:

  • Process Understanding: It provides a clear indication of the synthetic route, which is a critical piece of information for regulatory filings and for understanding potential impurity profiles.

  • Quality Control: Monitoring the levels of 4M5PP can be used as a quality control measure to ensure the consistency of the manufacturing process. Variations in its concentration may indicate changes in reaction conditions or raw material quality.

  • Regulatory Compliance: Regulatory agencies require a thorough understanding and control of impurities in drug substances. The identification and quantification of route-specific markers like 4M5PP are essential for demonstrating process control and ensuring patient safety.

Conclusion

This compound is a significant route-specific marker that provides invaluable information for researchers, scientists, and drug development professionals. A thorough understanding of its formation, synthesis, and analytical detection is crucial for process development, quality control, and regulatory compliance. The methodologies and data presented in this guide offer a framework for the effective management of this important process impurity.

References

Crystal structure of novel 5-methyl-4-thiopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Novel 5-Methyl-4-thiopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and characterization of three novel 5-methyl-4-thiopyrimidine derivatives. The information presented is compiled from recent research and is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, crystallography, and drug development.

Introduction

Pyrimidine (B1678525) and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The 5-methyl-4-thiopyrimidine scaffold, in particular, serves as a versatile platform for the development of new therapeutic agents. This document details the synthesis and structural elucidation of three novel derivatives:

  • Compound (2): Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate (C₂₁H₁₉ClN₂O₂S)

  • Compound (3): {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (C₁₉H₁₇ClN₂OS)

  • Compound (4): 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (C₁₉H₁₇ClN₂S)

These compounds, differing only by the substituent at the 5-position of the pyrimidine ring, exhibit distinct structural features and biological activities.[2] Their molecular structures have been unambiguously confirmed by single-crystal X-ray diffraction analysis.[3]

Synthesis and Characterization

The synthetic route to the target compounds commences from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate.[3] The overall workflow is depicted in the diagram below.

Synthetic_Workflow Synthetic Workflow for Novel 5-Methyl-4-thiopyrimidine Derivatives start Ethyl 4-methyl-2-phenyl-6- sulfanylpyrimidine-5-carboxylate compound2 Compound (2) (C₂₁H₁₉ClN₂O₂S) start->compound2 4-chlorobenzyl chloride, NaOH, Methanol compound3 Compound (3) (C₁₉H₁₇ClN₂OS) compound2->compound3 LiAlH₄, THF intermediate Halogenated Intermediate compound3->intermediate SOCl₂, Benzene compound4 Compound (4) (C₁₉H₁₇ClN₂S) intermediate->compound4 LiAlH₄

Caption: Synthetic pathway for compounds (2), (3), and (4).

Experimental Protocols

Synthesis of Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate (Compound 2): The starting material, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, is reacted with 4-chlorobenzyl chloride in a methanolic solution of sodium hydroxide (B78521) to yield compound (2).[3]

Synthesis of {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3): Compound (2) is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to produce the 5-hydroxymethylpyrimidine derivative, compound (3).[3]

Synthesis of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4): Compound (3) is first halogenated with thionyl chloride (SOCl₂) in benzene. The resulting intermediate is then reduced with LiAlH₄ to afford the final product, compound (4).[3]

Analytical Data

The synthesized compounds were characterized using various spectroscopic methods and elemental analysis.[3]

Table 1: Analytical Data for Compound (2)

Analysis Type Data
Yield 78%
Appearance Colorless crystals
Melting Point 360–361 K
¹H NMR (300 MHz, CDCl₃) δ 1.42 (3H, t, CH₃CH₂), 2.68 (3H, s, CH₃), 4.44 (2H, q, CH₃CH₂), 4.56 (2H, s, CH₂), 7.25–7.51 (7H, m, aromatic), 8.46 (2H, q, aromatic)
¹³C NMR (75 MHz, CDCl₃) δ 14.19 (CH₃), 24.01 (CH₃), 34.10 (CH₂), 61.93 (CH₂), 120.65, 128.59 (2C), 128.73 (2C), 128.78 (2C), 130.41 (2C), 131.43, 133.15, 135.73, 136.74, 162.41, 165.44, 166.11, 169.11
FT-IR (ATR, cm⁻¹) 1694 (C=O), 639 (C—S)
MS (ESI) m/z [M + H]⁺ 399.0973 (found), 399.0929 (calculated)

| Elemental Analysis (%) | Calculated: C 63.23, H 4.80, N 7.02; Found: C 63.15, H 4.69, N 6.92 |

Table 2: Key Spectroscopic Data for Compounds (3) and (4)

Compound Spectroscopic Method Key Observations
(3) ¹H NMR Absence of ethyl-group signals; singlet at 4.79 ppm (CH₂OH); broad signal at 2.37 ppm (OH)
IR (cm⁻¹) Absence of C=O signal; very broad signal at 3351 (OH)
(4) ¹H NMR Absence of CH₂OH and OH signals; additional singlet for a methyl group at 2.20 ppm

| | IR | Absence of OH signal |

Crystal Structure Analysis

The molecular structures of compounds (2), (3), and (4) were determined by single-crystal X-ray diffraction.[3]

Crystallography_Workflow General Crystallographic Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) validation->final_structure CIF Output

Caption: A generalized workflow for crystal structure determination.

Crystallographic Data

The crystallographic data reveals significant differences in the packing and hydrogen bonding interactions among the three compounds, despite their structural similarities.[2]

Table 3: Crystallographic Data Summary

Parameter Compound (2) Compound (3) Compound (4)
Formula C₂₁H₁₉ClN₂O₂S C₁₉H₁₇ClN₂OS C₁₉H₁₇ClN₂S
Crystal System Triclinic[2] Monoclinic[2] Monoclinic[2]
Space Group P-1[2] P2₁/c[2] P2₁/c[2]

| Molecules per Asymmetric Unit | 1[2] | 2[2] | 1[2] |

Molecular Conformation and Intermolecular Interactions

The conformation of each molecule is primarily defined by the dihedral angles between the pyrimidine ring and the aryl substituents at the 2- and 4-positions.[2]

  • Compound (2): Forms a one-dimensional chain through hydrogen bonds, which are further extended into a two-dimensional network.[3]

  • Compounds (3) and (4): Generate one-dimensional chains via intermolecular interactions.[3]

The presence of the hydroxymethyl group in compound (3) and the methyl group in compound (4) leads to these distinct packing arrangements.[3]

Biological Activity

The cytotoxic properties of compounds (3) and (4) were evaluated against several human cancer cell lines (HeLa, K562, and CFPAC) and a normal human cell line (HUVEC).[2]

  • Compound (4): Was found to be non-toxic towards CFPAC and HUVEC cells but exhibited weak activity against HeLa and K562 cell lines.[2][3]

  • Compound (3): The presence of a hydroxyl group significantly increased its cytotoxicity against both cancer and normal cell lines.[2] Specifically, the hydroxylation of a related compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, to its 5-hydroxymethyl derivative (like compound 3) was shown to enhance cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells in some cases.[1]

This highlights the critical role of the substituent at the 5-position in modulating the biological activity of this class of compounds.

Conclusion

This guide has summarized the synthesis, structural characterization, and preliminary biological evaluation of three novel 5-methyl-4-thiopyrimidine derivatives. The detailed analytical and crystallographic data provide a solid foundation for further research and development. The observed differences in crystal packing and cytotoxic activity, arising from minor modifications at the 5-position of the pyrimidine ring, underscore the potential for fine-tuning the properties of these compounds for therapeutic applications. Further investigation into the structure-activity relationships of this scaffold is warranted to explore its full potential in drug discovery.

References

In Silico Exploration of Pyrimidine-5-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. The versatility of this chemical moiety allows for the development of potent and selective inhibitors targeting key players in cellular signaling pathways. In silico methodologies play a pivotal role in the rational design and optimization of these derivatives, accelerating the drug discovery process by predicting their binding affinities, pharmacokinetic properties, and potential toxicities. This guide provides a comprehensive overview of the in silico studies of pyrimidine-5-carbonitrile derivatives, with a focus on their application as kinase inhibitors. It details the computational and experimental protocols, presents quantitative data from relevant studies, and visualizes key biological pathways and research workflows.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrimidine-5-carbonitrile derivatives from various studies. This data is crucial for establishing structure-activity relationships (SAR) and validating in silico models.

Table 1: Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives against Kinases and Cancer Cell Lines

Compound IDTarget KinaseIC50 (nM)Target Cell LineCytotoxicity IC50 (µM)Reference
10b EGFR8.29 ± 0.04HepG23.56[1]
A5495.85[1]
MCF-77.68[1]
11b EGFRWT90HCT-1163.37[2]
EGFRT790M4030HepG23.04[2]
A5492.4[2]
11e VEGFR-2610 ± 10HCT-1161.14[3][4]
12b VEGFR-2530 ± 70--[3][4]
8h COX-21710--[5]
8n COX-21030--[5]
8p COX-21120--[5]
12b PI3K120 ± 9.8Leukemia SR-[6]
mTOR830 ± 50[6]
12d PI3K310 ± 15.2Leukemia SR-[6]
mTOR2850 ± 170[6]

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments commonly employed in the study of pyrimidine-5-carbonitrile derivatives.

In Vitro Assays

1. MTT Assay for Cytotoxicity

The anti-proliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubated for 48 hours.[7]

  • Compound Treatment: Cells are treated with different concentrations of the pyrimidine-5-carbonitrile derivatives and incubated for 24 hours.[7]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.[7]

  • Solubilization and Measurement: The formazan crystals are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a plate reader.[7]

  • Data Analysis: The relative cell viability is calculated as (A570 of treated samples / A570 of untreated sample) x 100. The IC50 values are determined by non-linear regression analysis.[7]

2. Kinase Inhibition Assay (ELISA)

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is often determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][7]

  • Plate Coating: A 96-well plate is pre-coated with a specific antibody for the target kinase.

  • Incubation with Compound: 100 µL of standard solution or the test compound at various concentrations is added to the wells and incubated at room temperature for 2.5 hours.[7]

  • Biotinylated Antibody Addition: After washing, 100 µL of a prepared biotinylated antibody is added and incubated for 1 hour at room temperature.[7]

  • Streptavidin-HRP Addition: Following another wash step, 100 µL of streptavidin-HRP is added and incubated.

  • Substrate Addition and Measurement: A substrate solution is added, and the color development is measured spectrophotometrically.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Silico Protocols

1. Molecular Docking with AutoDock Vina

Molecular docking is used to predict the binding mode and affinity of a ligand to a protein target.[8][9]

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank (PDB).[7][8]

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

    • Gasteiger charges are computed and assigned to the protein atoms.

    • The prepared protein structure is saved in PDBQT format using AutoDockTools (ADT).[8]

  • Ligand Preparation:

    • The 2D structures of the pyrimidine-5-carbonitrile derivatives are drawn using chemical drawing software (e.g., ChemDraw) and saved in a 3D format (e.g., SDF or MOL2).[7][8]

    • The 3D structures are energy minimized using a suitable force field (e.g., MMFF94).

    • Non-polar hydrogens are merged, and Gasteiger charges are assigned.

    • The rotatable bonds are defined.

    • The prepared ligand is saved in PDBQT format using ADT.[8]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket.

  • Docking Execution:

    • AutoDock Vina is run from the command line, specifying the prepared protein, ligand, and grid box configuration file.[9]

    • The exhaustiveness parameter can be adjusted to control the thoroughness of the search (default is 8).[9]

  • Analysis of Results:

    • The output PDBQT file contains the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose and the protein's active site residues are visualized and analyzed using software like PyMOL or Discovery Studio.[8]

2. Molecular Dynamics (MD) Simulations with GROMACS

MD simulations are performed to study the dynamic behavior and stability of the protein-ligand complex over time.[10][11]

  • System Preparation:

    • The docked protein-ligand complex is used as the starting structure.

    • A suitable force field (e.g., AMBER, CHARMM) is chosen for both the protein and the ligand. Ligand parameters are often generated using servers like LigParGen.[12][13]

    • The complex is placed in a periodic box of a specific shape (e.g., cubic, dodecahedron).

    • The box is solvated with a chosen water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.[12]

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is equilibrated in two phases:

      • NVT (constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT (constant Number of particles, Pressure, and Temperature): The pressure of the system is stabilized to the desired value (e.g., 1 bar) while maintaining the temperature.

  • Production MD:

    • A production MD simulation is run for a specified duration (e.g., 100 ns) to collect the trajectory of the system.

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study interactions.

3. ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to assess the drug-likeness and pharmacokinetic properties of the compounds early in the drug discovery process.[6][14][15]

  • Descriptor Calculation:

    • Various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for the compounds.

  • Prediction Models:

    • The compounds are submitted to online tools or software (e.g., SwissADME, PreADMET) that use pre-built models to predict properties like:

      • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

      • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition).

  • Drug-Likeness Rules:

    • The predicted properties are evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the oral bioavailability of the compounds.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-5-carbonitrile derivatives and a typical workflow for their in silico study.

Structure_Based_Drug_Design_Workflow cluster_target Target Identification & Preparation cluster_ligand Ligand Design & Preparation cluster_in_silico In Silico Screening & Evaluation cluster_synthesis Synthesis & In Vitro Testing T_ID Target Identification (e.g., EGFR, VEGFR-2) PDB Retrieve Protein Structure (PDB) T_ID->PDB Prot_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Docking Molecular Docking (Binding Mode & Affinity) Prot_Prep->Docking Lib_Design Library Design of Pyrimidine-5-carbonitrile Derivatives Lig_Prep Ligand Preparation (2D to 3D, Energy Minimization) Lib_Design->Lig_Prep Lig_Prep->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim ADMET ADMET Prediction (Drug-likeness) MD_Sim->ADMET Synthesis Chemical Synthesis of Promising Candidates ADMET->Synthesis In_Vitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) Synthesis->In_Vitro In_Vitro->Lib_Design SAR & Optimization

Structure-Based Drug Design Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR {EGFR | Epidermal Growth Factor Receptor} Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine-5-carbonitrile Derivative (Inhibitor) Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 {VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2} PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K-Akt Pathway VEGFR2->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration Permeability Vascular Permeability PI3K_Akt->Permeability VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor Pyrimidine-5-carbonitrile Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition

Conclusion

The integration of in silico techniques into the drug discovery pipeline has proven to be an invaluable strategy for the development of novel pyrimidine-5-carbonitrile derivatives as potent kinase inhibitors. Molecular docking, molecular dynamics simulations, and ADMET prediction provide deep insights into the molecular interactions, stability, and pharmacokinetic profiles of these compounds, enabling a more rational and efficient design process. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of this important class of therapeutic agents. The continued advancement of computational methods, coupled with empirical testing, holds the promise of delivering new and effective treatments for a range of diseases driven by aberrant kinase activity.

References

An In-depth Technical Guide to the Diverse Biological Activity of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of life as a component of nucleobases like cytosine, thymine, and uracil.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with a wide array of biological targets.[2] This versatility has led to the development of a vast number of pyrimidine-containing drugs with a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the diverse biological activities of pyrimidine compounds, methodologies for their evaluation, and insights into their mechanisms of action.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of modern cancer chemotherapy.[4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes involved in cancer cell proliferation and survival.

1.1. Kinase Inhibition

Many pyrimidine-based anticancer agents function as kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 2,4-di(arylamino)pyrimidine core is a key scaffold for inhibitors of mutant EGFR kinases, which are implicated in non-small cell lung cancer.[1] Compounds are often designed based on the crystal structure of the target kinase to ensure high affinity and selectivity.[1]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for regulating mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Several pyrimidine-containing compounds have been developed to target these kinases.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central to the regulation of the cell cycle. Pyrido[2,3-d]pyrimidines, a class of fused pyrimidine compounds, have shown promise as CDK inhibitors.[5] Palbociclib, a CDK4/6 inhibitor, is a notable example used in the treatment of breast cancer.[5]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

1.2. Antimetabolites

Classic pyrimidine anticancer drugs, such as 5-fluorouracil (B62378) (5-FU) and its derivatives (e.g., capecitabine), function as antimetabolites. They mimic natural pyrimidines and interfere with the synthesis of DNA and RNA, thereby halting cell division.

1.3. Quantitative Data: Anticancer Activity

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget/Cell LineIC50 (µM)Reference
Pyrimidine-triazolesMCF-7 (Breast)2.74[6]
Pyrimidine-triazolesHepG2 (Liver)4.92[6]
Pyrimidine-triazolesA549 (Lung)1.96[6]
5-ethynylpyrimidineEGFR kinase0.045[7]
Pyrimidine derivative 1Human hepatoma39[8]

Antimicrobial Activity

Pyrimidine derivatives represent a significant class of antimicrobial agents, with applications against bacteria, fungi, and viruses.[4][9][10]

2.1. Antibacterial Agents

Compounds like trimethoprim (B1683648) act by inhibiting dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis. The pyrimidine core is often found in combination with other heterocyclic systems to enhance antibacterial potency.

2.2. Antifungal Agents

Flucytosine (5-fluorocytosine) is a pyrimidine analog that is converted into 5-fluorouracil within fungal cells, where it disrupts DNA and RNA synthesis.[4] This selective activation makes it a potent and specific antifungal agent.

2.3. Antiviral Agents

Many antiviral drugs are nucleoside analogs containing a pyrimidine core. These compounds, such as zidovudine (B1683550) (AZT) and stavudine, are used in the treatment of HIV.[11] They act as chain terminators during viral DNA synthesis by reverse transcriptase. Other pyrimidine derivatives have shown efficacy against Zika virus (ZIKV) and Dengue virus (DENV-2).[12]

2.4. Quantitative Data: Antimicrobial Activity

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

CompoundTarget Organism/VirusMIC/EC50 (µg/mL or µM)Reference
Spiro pyrimidine 69C. pipiens larvae12.43 (LC50)[12]
Spiro pyrimidine 70C. pipiens larvae16.29 (LC50)[12]
Compound 88ZIKV2.4 µM (EC50)[12]
Compound 88DENV-21.4 µM (EC50)[12]

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, with some showing activity superior to conventional drugs like ibuprofen.[4] They can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. For instance, indole-pyrimidine hybrids have shown significant inhibition of paw edema in animal models.[6]

Other Biological Activities

The versatility of the pyrimidine scaffold extends to a wide range of other therapeutic areas:[1][3][9]

  • Central Nervous System (CNS) Agents: Including anticonvulsants and antidepressants.[1]

  • Cardiovascular Agents: Such as antihypertensives and calcium channel blockers.[1]

  • Antimalarial and Antileishmanial Agents. [1]

  • Bone Anabolic Agents: Promoting osteogenesis via signaling pathways like BMP2/SMAD1.[13]

Experimental Protocols

The evaluation of the biological activity of pyrimidine compounds relies on a suite of standardized in vitro and in vivo assays.

5.1. In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Pyrimidine Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for determining anticancer activity using the MTT assay.

5.2. Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the target microorganism (bacteria or fungi) to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, consistently yielding compounds with a remarkable diversity of biological activities.[3] Its synthetic tractability allows for the creation of large libraries of derivatives for high-throughput screening, and its inherent ability to interact with biological targets makes it a fertile ground for drug discovery.[1][2] Future research will likely focus on the development of more selective and potent pyrimidine-based therapies, particularly in the areas of targeted cancer therapy and combating drug-resistant microbes. The continued exploration of novel substitution patterns and fused-ring systems will undoubtedly lead to the discovery of the next generation of pyrimidine-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 4-Methyl-5-phenylpyrimidine, a compound often identified as a route-specific marker in the synthesis of amphetamine and related substances. The following sections outline methodologies using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), complete with experimental protocols, quantitative data, and workflow visualizations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. It offers high resolution and specific identification based on mass spectra.

Application Note

This GC-MS method is suitable for the qualitative and quantitative analysis of this compound in complex matrices, such as samples from synthetic reaction mixtures or forensic evidence. The method is designed to separate this compound from its isomers and other related impurities.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Perform serial dilutions with methanol to prepare calibration standards in the range of 1-50 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate (B1210297) to clean up the sample. Filter the final solution through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of pyrimidine (B1678525) derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report end End report->end

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a versatile and widely used technique for the purity assessment and quantification of synthesized compounds.

Application Note

This reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity and concentration of this compound in routine quality control and research settings. The method provides good resolution and sensitivity for the analyte.

Experimental Protocol

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Dissolve the sample in the mobile phase to an expected concentration of ~50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting condition is 60:40 (v/v) Acetonitrile:Water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

Quantitative Data Summary

The table below presents representative quantitative data for the HPLC analysis of similar pyrimidine compounds.

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.15 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start prepare_standards Prepare Calibration Standards start->prepare_standards prepare_sample Prepare Sample Solution start->prepare_sample filter_solutions Filter all solutions (0.45 µm) prepare_standards->filter_solutions prepare_sample->filter_solutions inject_standards Inject Standards filter_solutions->inject_standards inject_sample Inject Sample filter_solutions->inject_sample run_hplc Run HPLC Method inject_standards->run_hplc inject_sample->run_hplc detect_uv UV Detection run_hplc->detect_uv build_curve Build Calibration Curve detect_uv->build_curve calculate_conc Calculate Sample Concentration build_curve->calculate_conc assess_purity Assess Purity calculate_conc->assess_purity end End assess_purity->end

HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the trace-level detection and quantification of this compound in complex biological or environmental matrices.

Application Note

This LC-MS/MS method is designed for the sensitive and specific quantification of this compound. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol

1. Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC method, but use LC-MS grade solvents. An internal standard (e.g., a deuterated analog of the analyte) should be added to all standards and samples to correct for matrix effects and variations in instrument response.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The specific precursor ion (the protonated molecule [M+H]⁺) and product ions for this compound need to be determined by direct infusion of a standard solution. For this compound (C₁₁H₁₀N₂, MW: 170.21), the precursor ion would be m/z 171.1. Product ions would be determined experimentally.

Quantitative Data Summary

The following table provides expected performance characteristics for an LC-MS/MS method for a small molecule like this compound.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantitation (LOQ)0.05 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

LC-MS/MS Logical Relationship Diagram

LCMSMS_Logic cluster_separation Liquid Chromatography cluster_ionization Ionization cluster_mass_analysis Tandem Mass Spectrometry sample_injection Sample Injection chromatographic_separation Analyte Separation (based on polarity) sample_injection->chromatographic_separation esi_source Electrospray Ionization (ESI) chromatographic_separation->esi_source formation_of_ions Formation of Protonated Molecules [M+H]+ esi_source->formation_of_ions q1 Q1: Precursor Ion Selection (e.g., m/z 171.1) formation_of_ions->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detection and Quantification q3->detector

Logical flow of an LC-MS/MS analysis.

Application Note: Analysis of 4-Methyl-5-phenylpyrimidine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-phenylpyrimidine is a heterocyclic aromatic compound with applications in pharmaceutical research and as a potential biomarker in forensic analysis. Its accurate identification and quantification are crucial for drug development, quality control, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound, providing both chromatographic separation and mass spectrometric identification. This application note details a comprehensive GC-MS method for the qualitative and quantitative analysis of this compound.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector: Split/Splitless Inlet

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

  • Vials: 2 mL amber screw-top vials with PTFE/silicone septa

  • Syringe: 10 µL SGE autosampler syringe

  • Carrier Gas: Helium (99.999% purity)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade)

  • Reference Standard: this compound (≥98% purity)

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 50 µg/mL by serial dilution of the stock solution with methanol. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug formulation analysis, dissolve the formulation in methanol to achieve a theoretical concentration within the calibration range. For biological matrices, a liquid-liquid extraction or solid-phase extraction protocol may be required to remove interferences. A general liquid-liquid extraction protocol is provided below.

2. Liquid-Liquid Extraction Protocol for Biological Samples (e.g., Plasma)

  • To 1 mL of plasma sample, add 50 µL of an internal standard solution (e.g., 10 µg/mL solution of a deuterated analog or a structurally similar compound).

  • Add 3 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the solution to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumental Method

The following table summarizes the optimized GC-MS parameters for the analysis of this compound.

Parameter Value
GC Inlet
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Purge Flow to Split Vent50 mL/min at 1 min
Carrier GasHelium
Constant Flow1.2 mL/min
GC Oven
Initial Temperature100°C
Initial Hold Time1 min
Temperature Ramp20°C/min to 300°C
Final Hold Time5 min
Mass Spectrometer
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Solvent Delay3 min
Acquisition ModeScan
Scan Range40 - 450 m/z

Results and Discussion

Chromatography and Mass Spectrum

Under the specified chromatographic conditions, this compound is well-resolved with a typical retention time of approximately 9.5 minutes. The peak shape is symmetrical, indicating good chromatographic performance.

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at m/z 170, which corresponds to its molecular weight.[1] The base peak is observed at m/z 169, resulting from the loss of a hydrogen atom.[1] Another significant fragment ion is observed at m/z 102.[1] These characteristic ions can be used for selected ion monitoring (SIM) for enhanced sensitivity and specificity in quantitative analysis.

Quantitative Data

A calibration curve was constructed by plotting the peak area of this compound against its concentration. The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 50 µg/mL.

Table 1: Calibration Curve and Method Validation Data

Parameter Result
Calibration Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Autosampler Injection Standard->Injection Sample Sample Extraction Sample->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation 1 µL MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Separated Analytes Chromatogram Chromatogram Generation MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis MS_Detection->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical_Relationship Sample_Prep Sample Preparation GC_System Gas Chromatography Sample_Prep->GC_System Inject MS_System Mass Spectrometry GC_System->MS_System Elute Data_Analysis Data Analysis & Quantification MS_System->Data_Analysis Detect Data_Analysis->Sample_Prep Feedback for Dilution/Concentration

Caption: Logical relationship of the analytical steps.

Conclusion

The developed GC-MS method is suitable for the reliable identification and quantification of this compound. The method is sensitive, linear, precise, and accurate, making it a valuable tool for researchers, scientists, and drug development professionals. The provided protocols can be adapted for various sample matrices with appropriate validation.

References

Application of 4-Methyl-5-phenylpyrimidine as a Reference Standard in Chromatographic Analysis of Seized Amphetamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-phenylpyrimidine is a characteristic byproduct formed during the synthesis of amphetamine via the Leuckart reaction. Its presence in seized drug samples is a strong indicator of the synthetic route employed, providing valuable intelligence for forensic investigations. Accurate and reliable identification and quantification of this compound are crucial for impurity profiling and linking different drug seizures to a common manufacturing origin. This application note details the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of illicit amphetamine samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application: This protocol outlines the use of GC-MS for the qualitative identification and quantitative determination of this compound in seized amphetamine samples. The method is highly sensitive and specific, making it ideal for forensic drug analysis.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): Eicosane (B133393) (C20) or another suitable stable, deuterated compound.

  • Reagents and Solvents: Methanol (HPLC grade), Toluene (analytical grade), Sodium hydroxide (B78521) (NaOH), Buffer solution (pH 8.1).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL by diluting the stock solution with methanol.

  • Internal Standard Solution (10 µg/mL): Dissolve 10 mg of eicosane in 1 L of toluene.

  • Sample Preparation:

    • Homogenize the seized amphetamine sample.

    • Weigh approximately 200 mg of the homogenized sample and dissolve it in 4 mL of buffer solution (pH 8.1).

    • Sonicate for 10 minutes.

    • Add 200 µL of the internal standard solution (eicosane in toluene).

    • Sonicate for another 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the organic (toluene) layer to a GC vial for analysis.[1]

3. GC-MS Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: Increase to 200 °C at 10 °C/min, hold for 2 minutes.

    • Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-550

Data Presentation

Table 1: GC-MS Retention Time and Mass Spectral Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
Amphetamine~8.744, 91, 118, 134
This compound ~12.5 169, 170, 115, 89
N-formylamphetamine~10.277, 105, 134, 163
Phenyl-2-propanone (P2P)~7.991, 119, 134
Eicosane (IS)~15.857, 71, 85

Table 2: Example Quantitative Validation Data for this compound

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

High-Performance Liquid Chromatography (HPLC) Method

Application: This protocol provides an alternative method using HPLC with UV or Mass Spectrometry (MS) detection for the quantification of this compound. This method is suitable for samples that may not be amenable to GC analysis or when a different separation selectivity is required.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reference Standard: this compound (≥98% purity).

  • Reagents and Solvents: Acetonitrile (HPLC grade), Water (HPLC or LC-MS grade), Formic acid (LC-MS grade).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the GC-MS protocol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 50 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Homogenize the seized amphetamine sample.

    • Weigh approximately 100 mg of the homogenized sample and dissolve it in 10 mL of the initial mobile phase composition.

    • Vortex for 2 minutes and sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Operating Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 254 nm

  • MS Conditions (if applicable):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the target compound ([M+H]⁺ at m/z 171.1).

Data Presentation

Table 3: HPLC Retention Time and Detection Data

CompoundRetention Time (min)UV λmax (nm)[M+H]⁺ (m/z)
Amphetamine~3.5257136.1
This compound ~7.8 254 171.1
N-formylamphetamine~5.2256164.1

Table 4: Example HPLC Method Validation Parameters

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)>0.998
Limit of Detection (LOD)0.04 µg/mL
Limit of Quantification (LOQ)0.12 µg/mL
Precision (%RSD)< 4%
Accuracy (% Recovery)96 - 104%

Visualizations

Leuckart_Reaction_Pathway P2P Phenyl-2-propanone (P2P) Intermediate N-formylamphetamine (Intermediate) P2P->Intermediate Leuckart Reaction Byproduct This compound (Byproduct) P2P->Byproduct Side Reaction Reagents Formamide / Ammonium Formate + Formic Acid Amphetamine Amphetamine Intermediate->Amphetamine Hydrolysis

Caption: Leuckart Reaction Pathway for Amphetamine Synthesis.

Forensic_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Seizure Seized Drug Sample Homogenization Sample Homogenization Seizure->Homogenization Extraction Solvent Extraction (with Internal Standard) Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV/MS Analysis Extraction->HPLC Identification Qualitative Identification (vs. Reference Standard) GCMS->Identification HPLC->Identification Quantification Quantitative Analysis (Calibration Curve) Identification->Quantification Report Forensic Report (Impurity Profile) Quantification->Report

References

Application Notes and Protocols for the Column Chromatography Purification of Pyrimidine Synthesis By-products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and biologically active compounds. The synthesis of these molecules, often through multicomponent reactions like the Biginelli reaction, can lead to a variety of by-products, including regioisomers, unreacted starting materials, and products from side reactions.[1][2] Effective purification is therefore a critical step to isolate the desired pyrimidine derivative with high purity, which is essential for accurate biological evaluation and drug development.[3] Column chromatography is a widely employed technique for the purification of these compounds due to its versatility in separating molecules based on their polarity.[4]

This document provides detailed application notes and protocols for the purification of pyrimidine synthesis by-products using column chromatography, with a focus on practical implementation in a research and development setting.

Common By-products in Pyrimidine Synthesis

The nature and quantity of by-products in pyrimidine synthesis are highly dependent on the specific reaction and conditions employed. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a common method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] Potential by-products from this reaction can include:

  • Unreacted Starting Materials: Benzaldehyde, ethyl acetoacetate, and urea may remain in the crude product.

  • Knoevenagel Condensation Product: The condensation of the aldehyde and the β-ketoester can form an intermediate that may be present as a by-product.[5]

  • Hantzsch Dihydropyridine-like Structures: Under certain conditions, side reactions can lead to the formation of these related heterocyclic compounds.

  • Regioisomers: The use of unsymmetrical β-dicarbonyl compounds can result in the formation of regioisomers that can be challenging to separate.[5]

  • Oxidized or Reduced Pyrimidines: Depending on the reaction conditions and work-up, the desired dihydropyrimidine (B8664642) may be oxidized to the corresponding pyrimidine or reduced.[6]

Purification Strategies

While several methods can be employed for the purification of pyrimidine derivatives, flash column chromatography is often the method of choice for routine laboratory-scale purifications. For crystalline solids, recrystallization can be a highly effective and economical first-pass purification step.[3] For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[3]

Application Notes and Protocols

Flash Column Chromatography Protocol

Flash column chromatography is a technique that utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (eluent) to separate compounds based on their differential polarity.[3] Applying positive pressure accelerates the elution process, making it faster than traditional gravity chromatography.[7]

Experimental Protocol:

  • Thin-Layer Chromatography (TLC) for Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to find a mobile phase that provides good separation of the desired product from impurities.[8]

    • The ideal solvent system should result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3] The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring an even and compact packing without air bubbles.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[4]

    • Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure using compressed air or a pump to achieve a steady flow rate.

    • Collect the eluate in fractions of appropriate volume.[7]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[8]

    • Spot the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate for comparison.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine derivative.[4]

Data Presentation

Table 1: TLC Solvent System Screening for a Model Dihydropyrimidinone (DHPM)

Solvent System (v/v)Rf of DHPM ProductRf of Major By-productObservations
Hexane:Ethyl Acetate (3:1)0.150.25Poor separation, spots are close.
Hexane:Ethyl Acetate (2:1)0.300.50Good separation, ideal for column.
Hexane:Ethyl Acetate (1:1)0.550.75Spots are too high on the plate.
Dichloromethane:Methanol (98:2)0.250.40Good separation.

Table 2: Quantitative Results of Flash Column Chromatography Purification of a Model DHPM

ParameterValue
Crude Product Loaded1.0 g
Silica Gel Used40 g
EluentHexane:Ethyl Acetate (2:1)
Total Eluent Volume500 mL
Purified Product Yield0.75 g
Recovery Rate75%
Purity (by HPLC)>98%
Troubleshooting Guide for Column Chromatography

Table 3: Common Problems, Possible Causes, and Solutions in Pyrimidine Purification

ProblemPossible Cause(s)Solution(s)
Poor Separation Inappropriate solvent system.Optimize the eluent using TLC to achieve a larger ΔRf between the product and impurities.[4]
Column overloading.Reduce the amount of crude material loaded onto the column.
Improper column packing.Ensure the column is packed uniformly without cracks or channels.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the solvent ratio to achieve an Rf of ~0.2-0.4 for the target compound.
Streaking of Basic Pyrimidines Interaction with acidic silica gel.Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.[9]
Compound Decomposition on Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing with a solvent containing triethylamine before loading the sample. Alternatively, use a different stationary phase like alumina.
Preparative HPLC Protocol

For challenging separations or when higher purity is required, preparative HPLC is a valuable tool.[3]

General Protocol:

  • Method Development: Develop an analytical HPLC method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water with additives like formic acid).[3]

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume.[3]

  • Sample Preparation: Dissolve the partially purified pyrimidine in the mobile phase and filter through a 0.22 µm filter.[8]

  • Purification: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the target compound's peak, often triggered by a UV detector.[3]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation.[3]

Visualizations

Experimental Workflow for Pyrimidine Purification

G General Workflow for Pyrimidine Purification start Crude Pyrimidine Synthesis Product tlc TLC Analysis for Purity Assessment and Method Development start->tlc decision Purification Method Selection tlc->decision recrystallization Recrystallization decision->recrystallization Crystalline Solid column Flash Column Chromatography decision->column General Purification hplc Preparative HPLC decision->hplc High Purity / Difficult Separation analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->analysis hplc->analysis end Pure Pyrimidine Derivative analysis->end

Caption: General workflow for the purification of pyrimidine derivatives.

Decision Tree for Column Chromatography Troubleshooting

G Troubleshooting Column Chromatography start Poor Separation check_tlc Review TLC Data start->check_tlc good_rf Is Rf ~0.2-0.4? check_tlc->good_rf adjust_solvent Optimize Solvent System good_rf->adjust_solvent No check_loading Check Sample Load good_rf->check_loading Yes success Improved Separation adjust_solvent->success overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_packing Check Column Packing overloaded->check_packing No reduce_load->success repack Repack Column check_packing->repack repack->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Conclusion

The successful purification of pyrimidine synthesis by-products is a critical determinant for their subsequent use in research and drug development. Flash column chromatography offers a robust and efficient method for routine purification. By systematically developing a suitable solvent system using TLC, properly preparing and running the column, and carefully analyzing the collected fractions, researchers can effectively isolate pyrimidine derivatives of high purity. For more challenging separations, preparative HPLC provides a high-resolution alternative. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in pyrimidine chemistry.

References

Application Notes and Protocols for the Recrystallization of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-phenylpyrimidine is a heterocyclic aromatic compound with significance in medicinal chemistry and as a potential building block in the synthesis of various biologically active molecules. Furthermore, it has been identified as a route-specific marker in the synthesis of amphetamine, making its purification and characterization crucial in forensic and analytical chemistry.[1][2][3] Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the recrystallization of this compound, aimed at achieving high purity suitable for research, drug development, and analytical applications.

Data Presentation: Solvent Selection for Recrystallization

Table 1: Representative Solubility of this compound in Various Solvents

SolventDielectric Constant (20°C)Boiling Point (°C)Solubility at 20°C ( g/100 mL) (Hypothetical)Solubility at Boiling Point ( g/100 mL) (Hypothetical)Suitability for Cooling Recrystallization
Ethanol24.5578.372.525.0Excellent
Methanol32.764.73.030.0Excellent
Ethyl Acetate6.0277.15.035.0Good
Acetone20.7568.040.0Good
Toluene2.38110.61.020.0Good
Hexane1.8868<0.11.0Poor (Potential as anti-solvent)
Water80.1100<0.01<0.1Poor (Potential as anti-solvent)

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Experimental verification is essential for optimal results.

Experimental Protocols

The following protocols outline the steps for purifying this compound by recrystallization. The choice of method will depend on the impurity profile and the selected solvent system.

Protocol 1: Single-Solvent Cooling Recrystallization

This is the most common and straightforward recrystallization technique, suitable when a single solvent with a steep solubility curve for the compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization of the product.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached ambient temperature, place it in an ice bath to maximize the yield of the purified compound.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, HPLC, or NMR spectroscopy.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce crystallization.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Acetone)

  • An "anti-solvent" (e.g., Water or Hexane)

  • Erlenmeyer flasks

  • Magnetic stirrer

  • Burette or dropping funnel

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., acetone) at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add the "anti-solvent" (e.g., water) dropwise to the stirred solution until a slight turbidity persists, indicating the onset of precipitation.

  • Inducing Crystallization: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. The solution should become clear upon warming and then form crystals upon cooling.

  • Cooling: Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1 to collect, wash, and dry the purified crystals. The washing solvent should be a mixture of the "good" solvent and the "anti-solvent" in a ratio that does not dissolve the crystals.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent used.- Solution is not sufficiently supersaturated.- Evaporate some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.- High concentration of impurities.- Reheat the solution and add more solvent. Allow to cool more slowly.- Use a lower-boiling point solvent.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of solvent used for dissolution.- Ensure adequate cooling in an ice bath.- Use a pre-heated funnel and flask for hot filtration.
Colored impurities in the final product - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.

Visualizations

The following diagrams illustrate the logical workflow for solvent selection and the experimental procedure for recrystallization.

Solvent_Selection_Workflow start Start: Crude this compound test_solvents Select a range of potential solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene) start->test_solvents solubility_test_rt Test solubility in a small volume of each solvent at room temperature test_solvents->solubility_test_rt is_soluble_rt Is the compound soluble? solubility_test_rt->is_soluble_rt solubility_test_hot Test solubility in the same solvent at its boiling point is_soluble_rt->solubility_test_hot No consider_antisolvent Consider for solvent-antisolvent recrystallization (as the 'good' solvent) is_soluble_rt->consider_antisolvent Yes is_soluble_hot Is the compound soluble? solubility_test_hot->is_soluble_hot check_crystals Allow the hot solution to cool. Do crystals form? is_soluble_hot->check_crystals Yes poor_solvent Poor solvent. Consider as an anti-solvent. is_soluble_hot->poor_solvent No is_good_solvent Good solvent for cooling recrystallization found. check_crystals->is_good_solvent

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool_solution Allow solution to cool slowly to room temperature hot_filtration->cool_solution ice_bath Cool in an ice bath to maximize crystal formation cool_solution->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash crystals with a small amount of cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals under vacuum wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for cooling recrystallization.

References

The Telltale Signature: Utilizing 4-Methyl-5-phenylpyrimidine for Forensic Amphetamine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

In the clandestine world of illicit drug manufacturing, the chemical fingerprint of a substance can be as revealing as a suspect's testimony. For forensic scientists, the identification of synthesis-specific impurities within seized drug samples provides critical intelligence on the manufacturing process, potential starting materials, and may even link different seizures to a common origin. One such invaluable marker in the profiling of illicit amphetamine is 4-methyl-5-phenylpyrimidine (4M5PP). This heterocyclic compound is a characteristic by-product of the Leuckart synthesis route, one of the most common methods for producing amphetamine. Its presence is a strong indicator that 1-phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone (BMK), was used as the precursor in a reaction with formamide (B127407). This application note details the significance of 4M5PP in forensic amphetamine profiling and provides protocols for its detection and analysis.

The Leuckart Reaction and the Genesis of 4M5PP

The Leuckart reaction is a two-step process favored in clandestine laboratories due to its relative simplicity and the availability of precursors. The first step involves the reductive amination of a ketone (P2P) using formamide or ammonium (B1175870) formate, which results in the formation of N-formylamphetamine. In the second step, this intermediate is hydrolyzed, typically with a strong acid, to yield amphetamine.

During the high-temperature condensation of P2P with formamide, a side reaction occurs, leading to the formation of this compound. The presence of this pyrimidine (B1678525) derivative is a telltale sign of the Leuckart method.[1][2][3][4][5][6][7] While other impurities like N-formylamphetamine and di-(β-phenylisopropyl)amine can also be indicative of this route, 4M5PP is considered a particularly robust and specific marker.[3][5][6][8]

Forensic Significance

The identification of 4M5PP in seized amphetamine samples offers several key advantages for law enforcement and forensic intelligence:

  • Route Determination: It provides strong evidence for the use of the Leuckart synthesis method.[1][2][3][4][5][6][7]

  • Precursor Identification: It points towards the use of P2P as the starting material.[5][8]

  • Linking Seizures: Consistent impurity profiles, including the presence and relative abundance of 4M5PP and other by-products, can help to establish links between different drug seizures, suggesting a common manufacturing source.[5]

  • Intelligence Gathering: Understanding the synthetic routes employed by clandestine laboratories aids in tracking chemical trafficking networks and precursor control strategies.

Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed and effective technique for the identification and profiling of 4M5PP and other amphetamine-related impurities.[1][5][8][9] The method offers excellent separation and definitive identification based on both the retention time and the mass spectrum of the analyte.

Quantitative Data Summary

While precise quantification of impurities is often secondary to their identification for route-specific profiling, the relative abundance of 4M5PP can be a valuable data point for comparative analysis of samples. The following table summarizes typical analytical parameters for amphetamine and related compounds, although specific quantitative data for 4M5PP across a large number of samples is not extensively published in a consolidated format.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Typical Concentration Range in Seized SamplesReference
AmphetamineGC-MS--9% - 99%[7]
MethamphetamineGC-MS--9% - 72%[7]
Psychedelic Amphetamines (e.g., DOI)GC-MS2 ng/mL10 ng/mLng/mL levels in urine
(-)-4-MethylamphetamineLC-MS/MS0.1 - 1 ng/mL0.5 - 10 ng/mL-[10]
(-)-4-MethylamphetamineGC-MS0.05 - 7.3 ng/mL0.15 - 60.25 ng/mL-[10]

Note: The concentration of 4M5PP in illicit amphetamine samples can vary significantly depending on the specific reaction conditions used during synthesis.

Experimental Protocols

The following are generalized protocols for the extraction and analysis of this compound in amphetamine samples.

Protocol 1: Sample Preparation by Liquid-Liquid Extraction

Objective: To extract 4M5PP and other organic impurities from an amphetamine sample for GC-MS analysis.

Materials:

Procedure:

  • Weigh approximately 50 mg of the homogenized amphetamine sample into a centrifuge tube.

  • Add 2 mL of 1 M sodium hydroxide solution to dissolve the amphetamine salt and liberate the free base and neutral impurities.

  • Vortex the mixture for 1 minute.

  • Add 2 mL of toluene to the tube.

  • Vortex vigorously for 2 minutes to extract the organic components into the toluene layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and allowing it to stand for a few minutes.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and profile 4M5PP and other impurities in the extracted sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a DB-1MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Final hold: 300 °C for 15 minutes[9]

  • Transfer Line Temperature: 280 °C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Data Analysis:

  • Acquire the total ion chromatogram (TIC) of the sample.

  • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or a library spectrum. The mass spectrum of 4M5PP is characterized by a prominent molecular ion and specific fragmentation pattern.

  • Identify other co-eluting impurities to build a comprehensive profile of the sample.

Visualizations

Leuckart_Synthesis_and_4M5PP_Formation P2P 1-Phenyl-2-propanone (P2P/BMK) NFA N-Formylamphetamine (Intermediate) P2P->NFA Condensation M45PP This compound (4M5PP) P2P->M45PP Side Reaction Formamide Formamide Formamide->NFA Formamide->M45PP Heat High Temperature Heat->NFA Heat->M45PP Hydrolysis Acid Hydrolysis NFA->Hydrolysis Amphetamine Amphetamine Hydrolysis->Amphetamine

Caption: Formation of 4M5PP during Leuckart synthesis of amphetamine.

Forensic_Workflow_for_Amphetamine_Profiling SeizedSample Seized Amphetamine Sample Extraction Liquid-Liquid Extraction (Protocol 1) SeizedSample->Extraction GCMS GC-MS Analysis (Protocol 2) Extraction->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis M45PP_ID Identification of 4M5PP DataAnalysis->M45PP_ID OtherImpurities Profiling of Other Impurities DataAnalysis->OtherImpurities Conclusion Conclusion on Synthesis Route (Leuckart) M45PP_ID->Conclusion OtherImpurities->Conclusion Intelligence Forensic Intelligence Report Conclusion->Intelligence

References

Application Note: Synthesis and Impurity Profiling of Amines via the Leuckart Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Leuckart reaction is a robust and widely utilized method for the reductive amination of aldehydes and ketones to synthesize primary, secondary, and tertiary amines.[1][2][3] Named after Rudolf Leuckart, this one-pot reaction typically employs ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, requiring elevated temperatures to proceed.[2][4] The reaction is of significant interest in the pharmaceutical and chemical industries due to its operational simplicity and the use of inexpensive reagents.[1][5][6]

The process generally involves two main stages: the initial formation of an iminium ion from the carbonyl compound and ammonia (B1221849) (derived from the reagent), followed by the reduction of this intermediate by a hydride transfer from formic acid or formate.[2][3][4] The final product is often an N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[1][3]

Given the stringent purity requirements in drug development, understanding the impurity profile of any synthetic route is critical. The Leuckart reaction is known to generate a characteristic set of process-related impurities and byproducts. Profiling these impurities is essential for quality control, process optimization, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Common analytical techniques for this purpose include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

General Synthesis Protocol: Leuckart Reaction

This protocol describes a general procedure for the synthesis of a primary amine from a ketone using ammonium formate. Researchers should optimize conditions based on the specific substrate.

1.1 Materials and Equipment:

  • Reactants: Ketone (e.g., Propiophenone), Ammonium formate, Formic acid (optional), Hydrochloric acid (conc.), Sodium hydroxide (B78521) solution (e.g., 20-40%).

  • Solvents: Toluene (B28343) or Diethyl ether for extraction.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, standard laboratory glassware, pH paper.

1.2 Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the ketone (1.0 eq) and ammonium formate (2.0-3.0 eq). For some substrates, adding formic acid (0.5-1.0 eq) can improve yields.

  • Heating: Heat the reaction mixture to 120-165°C.[2][4] The optimal temperature depends on the specific reactants used. Maintain this temperature under reflux with vigorous stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Add concentrated hydrochloric acid to the flask and reflux the mixture for an additional 2-4 hours to hydrolyze the intermediate N-formyl amine to the desired primary amine.[3]

  • Work-up (Extraction):

    • Cool the flask in an ice bath.

    • Carefully basify the acidic solution with a sodium hydroxide solution until the pH is >12. This liberates the free amine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., toluene or diethyl ether) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude amine can be further purified by distillation or crystallization as a salt (e.g., hydrochloride).

Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Formic acid and hydrochloric acid are corrosive, and organic solvents are flammable.

Data Presentation: Reaction Parameters and Impurity Profile

Quantitative data from Leuckart reactions can be summarized for comparative analysis.

Table 1: Representative Leuckart Reaction Conditions and Yields

Carbonyl SubstrateAmine SourceTemperature (°C)Time (h)Typical Yield (%)
AcetophenoneAmmonium Formate160-165665-75
BenzophenoneFormamide165-180880-90
CyclohexanoneAmmonium Formate150-160570-80
Phenyl-2-propanoneAmmonium Formate150-160650-65

Table 2: Common Impurities in Leuckart Synthesis of Amphetamine from Phenyl-2-propanone (P2P)

Impurity NameChemical Structure (Example)Formation PathwayCommon Analytical Method
N-Formylamphetamine C₁₀H₁₃NOIncomplete hydrolysis of the formamide intermediate.[8][11]GC-MS, LC-MS
Di-(β-phenylisopropyl)amine C₁₈H₂₃NReaction of the product amine with the imine intermediate.[7][8]GC-MS
4-Methyl-5-phenylpyrimidine C₁₁H₁₀N₂Side reaction involving starting materials and intermediates.[7][8][11]GC-MS
Unreacted Phenyl-2-propanone (P2P) C₉H₁₀OIncomplete reaction.[8]GC-MS
N,N-di-(β-phenylisopropyl)formamide C₁₉H₂₃NOFormylation of the secondary amine byproduct.[7]GC-MS

Protocol: Impurity Profiling by GC-MS

This protocol provides a standard method for the identification and semi-quantification of impurities in a crude amine sample produced by the Leuckart reaction.

3.1 Objective: To develop a comprehensive impurity profile of the synthesized product, identifying known byproducts and any unknown components.

3.2 Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the crude reaction product (the free base is preferred).

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • If necessary, perform a dilution to bring the concentration into the linear range of the instrument.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

3.3 GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5-10 minutes.

  • Mass Spectrometer: Agilent MS (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Source Temperature: 230°C.

3.4 Data Analysis:

  • Peak Identification: Identify the main product peak and impurity peaks in the total ion chromatogram (TIC).

  • Mass Spectral Matching: Compare the experimental mass spectrum of each impurity peak against a reference library (e.g., NIST/Wiley) for tentative identification.

  • Confirmation: Confirm the identity of key impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.

  • Quantification: Perform semi-quantification using the area percentage of each peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a validated method using internal or external standards is required.

Visualizations

The following diagrams illustrate the key chemical and analytical workflows.

Leuckart_Reaction_Mechanism Leuckart Reaction Mechanism Ketone Ketone / Aldehyde (R₂C=O) invis1 Ketone->invis1 AmmoniumFormate Ammonium Formate (NH₄HCO₂) Ammonia Ammonia (NH₃) AmmoniumFormate->Ammonia Heat (Δ) FormicAcid Formic Acid (HCOOH) AmmoniumFormate->FormicAcid Heat (Δ) Ammonia->invis1 invis2 FormicAcid->invis2 Iminium Iminium Ion [R₂C=NH₂]⁺ Iminium->invis2 NFormyl N-Formyl Intermediate (R₂CH-NHCHO) Hydrolysis Acid Hydrolysis (H₃O⁺) NFormyl->Hydrolysis Amine Primary Amine (R₂CH-NH₂) Hydrolysis->Amine invis1->Iminium + H₂O invis2->NFormyl Hydride Transfer + CO₂ Impurity_Profiling_Workflow Impurity Profiling Workflow A Crude Reaction Mixture B Sample Preparation (Dilution, Filtration) A->B C GC-MS Analysis B->C D Data Acquisition (Total Ion Chromatogram) C->D E Data Processing D->E F Peak Integration E->F G Mass Spectra Library Search E->G H Impurity Identification & Quantification F->H G->H I Final Purity Report H->I

References

Application Notes and Protocols for the Synthesis of 4-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These compounds have demonstrated a wide range of therapeutic potential, including as anticancer agents, kinase inhibitors, and modulators of central nervous system targets.[2][3][4] Consequently, the development of efficient and versatile synthetic protocols for accessing this heterocyclic motif is of significant interest to the drug discovery and development community. This document provides an overview of common synthetic strategies and detailed experimental protocols for the preparation of 4-arylpyrimidines.

Application Notes: Synthetic Strategies

Several robust methods have been established for the synthesis of 4-arylpyrimidines. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura): The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming the crucial C-C bond between the pyrimidine (B1678525) core and an aryl group.[5] This reaction typically involves the coupling of a halogenated pyrimidine (e.g., 4-chloropyrimidine) or a pyrimidine sulfonate (e.g., tosylate) with an arylboronic acid in the presence of a palladium catalyst and a base.[5][6] The reaction is highly versatile, tolerates a wide range of functional groups, and can be adapted for regioselective synthesis.[7] Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[6][7]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to constructing the pyrimidine ring system with the aryl substituent already in place. A common strategy involves the condensation of chalcones (α,β-unsaturated ketones, derived from an aromatic aldehyde and a ketone) with a nitrogen source like thiourea (B124793), followed by further modification.[2] Another approach is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea, often under microwave heating to improve yields and reaction times.[8]

  • Synthesis from β-Ketoesters and S-Alkylisothioureas: A convenient one-pot method involves the sequential base- and acid-mediated condensation of β-ketoesters with S-alkylisothioureas. This approach provides 4-pyrimidone-2-thioethers, which are versatile intermediates for further functionalization to introduce aryl groups and other substituents.[9]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various reported synthetic methods for 4-arylpyrimidines.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (B19661) [7]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane (B91453)/H₂O1001580
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001577
3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581
2-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001572
3-(Methoxycarbonyl)phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001562

Table 2: Synthesis of 4,6-Diaryl Pyrimidine-2(1H)-thiones from Chalcones [2]

Chalcone (B49325) Substituents (R₁, R₂)ReagentBaseSolventConditionsTime (h)Yield (%)
R₁=4-Cl, R₂=HThioureaKOHEthanol (B145695)Reflux885
R₁=4-Cl, R₂=4-ClThioureaKOHEthanolReflux889
R₁=4-OMe, R₂=HThioureaKOHEthanolReflux883
R₁=4-OMe, R₂=4-ClThioureaKOHEthanolReflux886

Table 3: Microwave-Assisted Biginelli Reaction for Dihydropyrimidine-2-thiones [8]

Aldehydeβ-KetoesterReagentCatalyst/SolventTemp (°C)Time (min)Yield (%)
BenzaldehydeEthyl acetoacetateThioureaTMSCl in MeCN/DMF1201065

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Synthesis of 2-Chloro-4-arylpyrimidines[7]

This protocol describes a rapid, efficient, and regioselective synthesis of C4-substituted pyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

  • Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2-chloro-4-arylpyrimidine.

Protocol 2: One-Pot Synthesis of 4,6-Diaryl Pyrimidine-2(1H)-thiones[2]

This protocol details the synthesis from chalcone precursors via a Michael addition/cyclocondensation reaction.

Materials:

  • Substituted chalcone

  • Thiourea

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the substituted chalcone (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add thiourea (12 mmol) and potassium hydroxide (20 mmol) to the solution.

  • Heat the mixture to reflux with constant stirring for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,6-diaryl pyrimidine-2(1H)-thione.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura synthesis of 4-arylpyrimidines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - 4-Halopyrimidine - Arylboronic Acid - Pd Catalyst - Base - Solvent mw_reaction Microwave Irradiation (e.g., 100°C, 15 min) or Conventional Heating reagents->mw_reaction 1. Add to vial extraction Aqueous Workup & Extraction mw_reaction->extraction 2. Cool & Dilute purification Column Chromatography extraction->purification 3. Concentrate product 4-Arylpyrimidine (Final Product) purification->product 4. Isolate

Caption: General workflow for Suzuki-Miyaura synthesis.

Biological Signaling Pathway

4-Arylpyrimidines are prominent as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell signaling.[2][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling EGFR EGFR ras_raf RAS-RAF-MEK-ERK Pathway EGFR->ras_raf Activates pi3k_akt PI3K-AKT Pathway EGFR->pi3k_akt Activates ligand Growth Factor (e.g., EGF) ligand->EGFR Binds inhibitor 4-Arylpyrimidine (Inhibitor) inhibitor->EGFR Blocks ATP Binding Site cell_outcomes Cell Proliferation, Survival, Growth ras_raf->cell_outcomes pi3k_akt->cell_outcomes

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes: Monitoring Clandestine Amphetamine Production Using 4-Methyl-5-phenylpyrimidine as a Chemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-phenylpyrimidine is a recognized route-specific marker for the clandestine synthesis of amphetamine-type stimulants (ATS) via the Leuckart reaction.[1][2] Its presence in seized drug samples or environmental matrices like wastewater can provide valuable intelligence for law enforcement and forensic chemists, indicating the specific synthetic pathway employed by illicit laboratories. These application notes provide detailed protocols for the detection and quantification of this compound, aiding in the monitoring of clandestine drug manufacturing activities.

Principle

The Leuckart reaction, a common method for producing amphetamine, involves the reductive amination of a ketone (e.g., phenyl-2-propanone or P2P) using formamide (B127407) or ammonium (B1175870) formate.[3][4] During this process, side reactions can lead to the formation of various impurities, including this compound. The detection of this specific pyrimidine (B1678525) derivative serves as a strong indicator that the Leuckart route was utilized for amphetamine synthesis.[1][2]

Data Presentation

The following tables summarize key quantitative data related to the analysis of this compound and other relevant markers.

Table 1: GC-MS Parameters for the Analysis of this compound in Seized Drug Samples

ParameterValue
Gas Chromatograph Agilent 7890 or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-550

Table 2: SPE-GC-MS Parameters for the Analysis of Amphetamine Synthesis Markers in Wastewater

ParameterValue
Sample Pre-treatment Filtration of wastewater sample
Solid Phase Extraction (SPE) Oasis MCX SPE cartridges
Conditioning Methanol (B129727) followed by deionized water
Loading 100 mL of filtered wastewater
Washing Deionized water
Elution Methanol, followed by 5% ammonium hydroxide (B78521) in acetone/ethyl acetate (B1210297) (1:1 v/v)
Eluate Processing Evaporation to dryness and reconstitution in a suitable solvent (e.g., ethyl acetate)
GC-MS System As described in Table 1

Table 3: Limits of Detection (LOD) for this compound in Wastewater

Analytical MethodMatrixLimit of Detection (LOD)
TD-GC-MS (Bench-top)Wastewater Influent (10 mL sample)0.9 ng
TD-GC-MS (Portable)Wastewater Influent (10 mL sample)1.5 ng

Note: Data extracted from a study utilizing polydimethylsiloxane (B3030410) (PDMS) rods for passive sampling followed by thermal desorption GC-MS.[5][6]

Experimental Protocols

Protocol 1: Analysis of this compound in Seized Drug Samples by GC-MS

1. Scope: This protocol details the procedure for the identification and semi-quantification of this compound in seized solid or liquid drug samples.

2. Materials and Reagents:

  • Methanol (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • This compound reference standard
  • Sodium sulfate (B86663) (anhydrous)
  • Vortex mixer
  • Centrifuge
  • GC-MS system

3. Sample Preparation:

  • Weigh approximately 10 mg of the homogenized seized drug sample into a glass vial.
  • Add 1 mL of methanol to the vial.
  • Vortex the mixture for 1 minute to dissolve the sample.
  • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble material.
  • Carefully transfer the supernatant to a clean vial.
  • For liquid samples, dilute an appropriate volume with methanol to achieve a suitable concentration for GC-MS analysis.
  • Dry the extract with anhydrous sodium sulfate if necessary.
  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Set up the GC-MS system according to the parameters outlined in Table 1.
  • Inject 1 µL of the prepared sample extract into the GC-MS.
  • Acquire the data in full scan mode.
  • Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

5. Quality Control:

  • Analyze a solvent blank between samples to check for carryover.
  • Run a reference standard of this compound to confirm system performance and retention time.

Protocol 2: Monitoring of this compound in Wastewater by SPE-GC-MS

1. Scope: This protocol describes the extraction and analysis of this compound from wastewater samples, which can indicate the disposal of waste from clandestine amphetamine synthesis.

2. Materials and Reagents:

  • Oasis MCX SPE cartridges (or equivalent mixed-mode cation exchange cartridges)
  • Methanol (HPLC grade)
  • Acetone (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Ammonium hydroxide solution
  • Deionized water
  • SPE manifold
  • Nitrogen evaporator
  • GC-MS system

3. Sample Collection and Preservation:

  • Collect a 24-hour composite wastewater sample from the influent of a wastewater treatment plant.
  • Store the sample at 4 °C and analyze within 48 hours.

4. Solid Phase Extraction (SPE):

  • Condition the Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
  • Load 100 mL of the filtered wastewater sample onto the cartridge at a flow rate of approximately 5 mL/min.
  • Wash the cartridge with 5 mL of deionized water to remove interferences.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the analytes first with 5 mL of methanol.
  • Elute a second fraction with 5 mL of a freshly prepared solution of 5% ammonium hydroxide in acetone/ethyl acetate (1:1 v/v).
  • Combine the eluates.

5. Sample Concentration and Reconstitution:

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of ethyl acetate.
  • Transfer the reconstituted sample to a GC vial for analysis.

6. GC-MS Analysis:

  • Analyze the sample using the GC-MS parameters detailed in Table 1.
  • Identify and quantify this compound using a calibration curve prepared from a certified reference standard.

Visualization

Diagram 1: Leuckart Reaction Pathway for Amphetamine Synthesis and Formation of this compound

Leuckart_Reaction P2P Phenyl-2-propanone (P2P) Intermediate1 N-formylamphetamine (Intermediate) P2P->Intermediate1 + Formamide (Reductive Amination) Byproduct This compound (By-product) P2P->Byproduct Side Reaction + Excess Formamide Formamide Formamide Formamide->Intermediate1 Formamide->Byproduct Amphetamine Amphetamine Intermediate1->Amphetamine Hydrolysis

Caption: Leuckart synthesis of amphetamine and byproduct formation.

Diagram 2: Experimental Workflow for Wastewater Analysis

Wastewater_Analysis_Workflow Start Wastewater Sample Collection Filtration Sample Filtration Start->Filtration SPE Solid Phase Extraction (SPE) (Oasis MCX) Filtration->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis & Quantification GCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-5-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most frequently cited synthetic route for this compound is as a by-product in the Leuckart synthesis of amphetamine.[1] General synthetic pathways to 4-methyl-5-arylpyrimidines have been described, often involving the condensation of a ketone precursor with a formamide (B127407) source at elevated temperatures.[1]

Q2: What are the typical starting materials for the synthesis of this compound via the Leuckart reaction?

A2: In the context of the Leuckart reaction, the synthesis of this compound typically involves the reaction of phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone) with formamide under high-temperature conditions.[1]

Q3: What are the main challenges encountered during the synthesis of this compound?

A3: Common challenges in pyrimidine (B1678525) synthesis, which are applicable here, include low yields, the formation of side products, and difficulties in purification.[2] Specifically for the Leuckart reaction, the high temperatures can lead to the formation of various by-products, making the isolation of pure this compound challenging.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] These methods help in determining the consumption of starting materials and the formation of the desired product and any by-products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Issue Potential Causes Solutions
Low Yield - Incomplete reaction.[2][3]- Suboptimal reaction temperature or time.[2][4]- Impure starting materials.[2][5]- Formation of side-products.[2]- Extend the reaction time or increase the temperature, monitoring closely by TLC/HPLC.[3]- Systematically optimize the reaction temperature and duration.- Ensure the purity of phenylacetone and formamide. Distill starting materials if necessary.- Analyze the crude reaction mixture to identify major side-products and adjust reaction conditions to minimize their formation.
Formation of Multiple By-products - High reaction temperatures can lead to various condensation and degradation products.[1][4]- The Leuckart reaction is known to produce a complex mixture of compounds.[1]- Lower the reaction temperature, although this may require longer reaction times.- Consider a multi-step synthesis that offers better control over the reaction intermediates.- Employ efficient purification techniques like column chromatography to isolate the desired product.
Difficult Purification - Similar polarity of the product and by-products.[5]- Oily or tarry crude product.- Utilize column chromatography with a carefully selected eluent system to separate compounds with similar polarities. Adding a small amount of a base like triethylamine (B128534) to the eluent can sometimes improve separation for basic compounds like pyrimidines.[5]- Consider converting the crude product into a crystalline salt for purification, followed by regeneration of the free base.- Distillation under reduced pressure may be an option if the product is thermally stable.

Experimental Protocols

Synthesis of this compound via Leuckart Reaction (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine phenylacetone (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture to a high temperature (typically in the range of 160-190°C).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically run for several hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add an aqueous solution of a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate N-formyl compounds.

  • Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Visualizations

TroubleshootingWorkflow start Low Yield of this compound Observed check_purity Verify Purity of Phenylacetone and Formamide start->check_purity review_conditions Review Reaction Conditions (Temperature, Time) start->review_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, HPLC, GC-MS) check_purity->analyze_crude review_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes side_products->optimize_time_temp Yes purification_loss Purification Loss? side_products->purification_loss No yield_improved Yield Improved optimize_time_temp->yield_improved optimize_purification Optimize Purification Method (Chromatography, Distillation) optimize_purification->yield_improved purification_loss->optimize_purification Yes purification_loss->yield_improved No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

LogicalRelationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products phenylacetone Phenylacetone target This compound phenylacetone->target formamide Formamide formamide->target temperature High Temperature (160-190°C) temperature->target side_products Side Products (e.g., other pyrimidines, polymers) temperature->side_products time Reaction Time time->target time->side_products

Caption: Key factors influencing the synthesis of this compound.

References

Common side reactions in the Leuckart synthesis of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Leuckart synthesis of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the Leuckart synthesis of pyrimidines and what are its primary applications?

The Leuckart synthesis, in the context of pyrimidine (B1678525) formation, is a variation of the traditional Leuckart reaction that utilizes a 1,3-dicarbonyl compound and a source of ammonia (B1221849), typically formamide (B127407) or ammonium (B1175870) formate (B1220265), to construct the pyrimidine ring.[1][2] This one-pot reductive amination and cyclization process is valued for its operational simplicity and the use of readily available starting materials. It is particularly useful for the synthesis of substituted pyrimidines, which are key structural motifs in many pharmaceuticals and biologically active compounds.

Q2: What are the most common side reactions observed in the Leuckart synthesis of pyrimidines?

The high temperatures (typically 120-165 °C) and reactive intermediates involved in the Leuckart synthesis can lead to several side reactions that may lower the yield of the desired pyrimidine and complicate purification.[2] The most prevalent side reactions include:

  • Knoevenagel Condensation: A competing reaction between the 1,3-dicarbonyl compound and formamide-derived species can lead to the formation of α,β-unsaturated carbonyl compounds that may not efficiently cyclize to the pyrimidine ring.[3][4][5]

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under the acidic or basic conditions that can arise during the reaction, the 1,3-dicarbonyl starting material can undergo self-condensation, leading to polymeric or other undesirable byproducts.[6]

  • Formation of N-Formyl Intermediates: The reaction may stall after the initial N-formylation of an intermediate, resulting in acyclic byproducts that fail to cyclize into the pyrimidine ring.[1]

  • Incomplete Cyclization: Even if the initial condensation and amination steps are successful, the final ring-closing step to form the pyrimidine may be incomplete, leading to a mixture of intermediates and the final product.[3][6]

  • Thermal Decomposition of Formamide: At the high temperatures required for the Leuckart reaction, formamide can decompose to ammonia and carbon monoxide, and in some cases, to hydrogen cyanide and water. These decomposition products can lead to the formation of unexpected side products.

Q3: How can I minimize the formation of byproducts and improve the yield of my desired pyrimidine?

Optimizing reaction conditions is key to minimizing side reactions and maximizing the yield of the target pyrimidine. Key parameters to consider include:

  • Reaction Temperature: While high temperatures are necessary, excessive heat can promote decomposition and side reactions. It is crucial to find the optimal temperature for your specific substrates.[6]

  • Stoichiometry of Reactants: The molar ratio of the 1,3-dicarbonyl compound to the formamide or ammonium formate can significantly influence the reaction outcome. Using a slight excess of the ammonia source can sometimes favor the desired reaction pathway.[3]

  • Catalyst: While the Leuckart reaction is often performed without an external catalyst, the addition of a mild Lewis or Brønsted acid could potentially facilitate the cyclization step at a lower temperature, thereby reducing side reactions.[7]

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and avoid product degradation from prolonged heating.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the Leuckart synthesis of pyrimidines.

Problem 1: Low Yield of the Desired Pyrimidine with a Complex Mixture of Byproducts

Possible Causes and Solutions:

Observation from Analysis (e.g., TLC, LC-MS, NMR) Potential Cause Suggested Troubleshooting Steps
Multiple spots on TLC, some of which may be UV active. Mass spectrometry indicates masses corresponding to self-condensation of the dicarbonyl.Self-Condensation of 1,3-Dicarbonyl: The reaction conditions are favoring the self-reaction of the starting dicarbonyl compound.1. Lower Reaction Temperature: Gradually decrease the reaction temperature in increments of 10 °C to find a balance where the desired reaction proceeds but self-condensation is minimized. 2. Adjust Stoichiometry: Ensure an appropriate excess of formamide to favor the reaction with the dicarbonyl over its self-condensation.
Presence of a major byproduct with a mass corresponding to the dicarbonyl compound plus a CH=N-CHO fragment, but not the cyclized pyrimidine.Incomplete Cyclization/Stalled N-Formyl Intermediate: The reaction is stopping at an intermediate stage and not proceeding to the final pyrimidine ring.1. Increase Reaction Time: The cyclization step may be slow. Monitor the reaction over a longer period. 2. Add a Catalyst: Consider the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, FeCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to promote the final ring closure. 3. Increase Temperature: If lowering the temperature was attempted, a modest increase might be necessary to overcome the activation energy for cyclization.
A major byproduct is identified as an α,β-unsaturated carbonyl compound (Knoevenagel product).Dominant Knoevenagel Condensation: The initial condensation between the dicarbonyl and a reactive species from formamide is favored over the pathway leading to the pyrimidine.1. Modify Order of Addition: If possible, pre-reacting the formamide under controlled conditions before adding the dicarbonyl might influence the reactive species present. 2. Screen Catalysts: A different catalyst might alter the selectivity of the initial condensation step.
Significant amount of starting material remains even after prolonged reaction time.Suboptimal Reaction Conditions: The reaction is not proceeding efficiently.1. Increase Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 2. Ensure Purity of Reagents: Impurities in the starting materials can inhibit the reaction. Use freshly distilled or purified reagents.[7] 3. Improve Mixing: In a heterogeneous reaction, ensure efficient stirring.
Problem 2: Difficulty in Purifying the Pyrimidine Product

Possible Causes and Solutions:

Observation Potential Cause Suggested Troubleshooting Steps
Oily or tarry crude product that is difficult to handle and purify by column chromatography.Polymerization and Decomposition: High reaction temperatures can lead to the formation of polymeric materials and tars.1. Optimize Reaction Temperature and Time: Use the minimum temperature and reaction time necessary for the completion of the reaction as determined by monitoring. 2. Work-up Procedure: Quench the reaction by pouring it into cold water or an ice/water mixture to precipitate the product and separate it from soluble polymeric materials.
Co-elution of the product with impurities during column chromatography.Similar Polarity of Product and Byproducts: The side products have similar chromatographic behavior to the desired pyrimidine.1. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. This can be very effective for removing closely related impurities. 2. Optimize Chromatography Conditions: Screen different solvent systems (eluents) and stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel) for better separation.

Experimental Protocols

General Protocol for the Synthesis of 4,6-Dimethylpyrimidine (B31164) from Acetylacetone (B45752)

This protocol is a representative example of a Leuckart-type synthesis of a pyrimidine. Note: This is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone and a molar excess of formamide (e.g., 1:5 to 1:10 molar ratio).

  • Heating: Heat the reaction mixture with stirring to a temperature between 150-165 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water with vigorous stirring.

  • Isolation: The crude 4,6-dimethylpyrimidine may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the formation of the desired pyrimidine and potential side products, the following diagrams illustrate the key reaction pathways.

Leuckart_Pyrimidine_Synthesis start 1,3-Dicarbonyl + Formamide intermediate1 Enamine Intermediate start->intermediate1 Condensation knoevenagel Knoevenagel Product start->knoevenagel Knoevenagel Condensation self_condensation Self-Condensation Product start->self_condensation Self-Condensation decomposition Decomposition Products start->decomposition High Temp Decomposition intermediate2 N-Formyl Enamine intermediate1->intermediate2 Formylation pyrimidine Desired Pyrimidine intermediate2->pyrimidine Cyclization & Dehydration

Caption: Main reaction pathway and major side reactions in the Leuckart pyrimidine synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze decision Identify Major Byproduct? analyze->decision knoevenagel Knoevenagel Product Detected decision->knoevenagel Yes self_condensation Self-Condensation Product Detected decision->self_condensation Yes incomplete_cyclization Acyclic Intermediate Detected decision->incomplete_cyclization Yes optimize_temp Optimize Temperature decision->optimize_temp No knoevenagel->optimize_temp optimize_stoich Adjust Reactant Stoichiometry self_condensation->optimize_stoich add_catalyst Consider a Catalyst incomplete_cyclization->add_catalyst optimize_time Optimize Reaction Time incomplete_cyclization->optimize_time purify Purify Final Product optimize_temp->purify optimize_stoich->purify add_catalyst->purify optimize_time->purify

Caption: A logical workflow for troubleshooting common issues in the Leuckart synthesis of pyrimidines.

References

Addressing solubility issues of 4-Methyl-5-phenylpyrimidine in analytical solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Methyl-5-phenylpyrimidine in analytical solvents.

Troubleshooting Guide: Resolving Solubility Issues

Problem: this compound is not dissolving in the selected analytical solvent.

Initial Steps:

  • Verify Compound Purity and Solvent Quality: Ensure the this compound is of high purity and the analytical solvent is anhydrous and of an appropriate grade. Impurities in either can significantly impact solubility.

  • Increase Mechanical Agitation:

    • Vortexing: Vigorously vortex the sample for 1-2 minutes.

    • Sonication: Place the sample in an ultrasonic bath for 5-10 minutes to break down solute-solute interactions.[1]

    • Extended Stirring: Allow the mixture to stir for a prolonged period (e.g., several hours or overnight) at a controlled temperature.[1]

  • Apply Gentle Heat: Gradually increase the temperature of the solvent while stirring. For many pyrimidine (B1678525) derivatives, solubility increases with temperature. Be cautious not to exceed the solvent's boiling point or cause compound degradation.

If the compound remains insoluble, proceed to the advanced troubleshooting steps.

Advanced Troubleshooting:

  • Solvent Screening: The principle of "like dissolves like" is crucial. This compound, with its phenyl and pyrimidine rings, has both non-polar and polar characteristics. A systematic solvent screening is recommended.

    • Polar Aprotic Solvents: Start with solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), as pyrimidine derivatives often show good solubility in these.

    • Polar Protic Solvents: Test alcohols such as methanol (B129727) or ethanol (B145695).

    • Less Polar Solvents: Evaluate solubility in solvents like acetonitrile, dichloromethane, and chloroform.

  • Co-solvency: If the compound is partially soluble in a desired solvent system (e.g., for an aqueous buffer), the addition of a small percentage of a co-solvent can significantly enhance solubility.[1]

    • Procedure: First, dissolve the this compound in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO). Then, slowly add this concentrated solution to the desired final solvent system while vortexing.

  • pH Adjustment (for aqueous solutions): While this compound itself does not have strongly ionizable groups, the pyrimidine ring can be protonated under acidic conditions. If working with a mixed aqueous/organic system, adjusting the pH might influence solubility.[2]

Frequently Asked Questions (FAQs)

Q1: In which types of solvents is this compound expected to be most soluble?

A1: Based on its chemical structure, this compound is predicted to be most soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It is likely to have moderate solubility in polar protic solvents like ethanol and methanol, and lower solubility in non-polar solvents.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A2: This phenomenon, often called "crashing out," occurs when the compound is transferred to a solvent system where it is less soluble. To avoid this, add the concentrated DMSO stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. It is also advisable to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to maintain the compound's solubility and for biological assay compatibility.

Q3: How does temperature generally affect the solubility of this compound?

A3: For most solid organic compounds, including pyrimidine derivatives, solubility in organic solvents tends to increase with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces of the solid.

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, in some cases, particularly for aqueous-based analytical methods, surfactants can be used to increase the solubility of poorly soluble compounds.[3][4] Non-ionic surfactants are generally preferred to avoid potential interactions. However, the compatibility of the surfactant with your downstream analytical method must be verified.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of Determination
Methanol25Gravimetric/HPLC
Ethanol25Gravimetric/HPLC
Acetonitrile25Gravimetric/HPLC
DMSO25Gravimetric/HPLC
DMF25Gravimetric/HPLC
Chloroform25Gravimetric/HPLC
Dichloromethane25Gravimetric/HPLC
Water25Gravimetric/HPLC

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected analytical solvent

  • Analytical balance (± 0.1 mg)

  • Sealed vials (e.g., 2 mL glass vials with screw caps)

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed collection vials

Procedure:

  • Add an excess amount of this compound to a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Add a known volume or mass of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker and agitate for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed collection vial. This step removes any undissolved microparticles.

  • Weigh the collection vial containing the filtered saturated solution.

  • Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the compound to sublime or decompose.

  • Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the collection vial.

  • Calculate the solubility based on the mass of the dissolved solid and the volume or mass of the solvent used.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound initial_steps Initial Steps: - Verify Purity - Increase Agitation (Vortex, Sonicate) - Gentle Heating start->initial_steps check1 Is the compound soluble? initial_steps->check1 advanced_steps Advanced Troubleshooting: - Solvent Screening - Co-solvency - pH Adjustment (if applicable) check1->advanced_steps No end_success End: Compound Solubilized check1->end_success Yes check2 Is the compound soluble? advanced_steps->check2 check2->end_success Yes end_fail End: Re-evaluate Solvent Choice or Consider Formulation Strategies check2->end_fail No

Caption: A logical workflow for troubleshooting solubility issues of this compound.

Experimental_Workflow A 1. Add Excess Compound and Solvent to Vial B 2. Equilibrate at Constant Temperature (24-48h with shaking) A->B C 3. Filter Supernatant into Pre-weighed Vial B->C D 4. Evaporate Solvent C->D E 5. Weigh Dry Solute and Calculate Solubility D->E

References

Technical Support Center: Optimizing GC-MS Analysis of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 4-Methyl-5-phenylpyrimidine in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following sections offer solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak resolution of this compound?

A1: Poor peak resolution for this compound in GC-MS analysis typically stems from several factors:

  • Inappropriate GC Column: The stationary phase may not be optimal for the separation of this aromatic, nitrogen-containing compound from matrix components or isomers.

  • Suboptimal Oven Temperature Program: A rapid temperature ramp can lead to insufficient separation of compounds with similar boiling points.[1]

  • Carrier Gas Flow Rate Issues: An incorrect flow rate can decrease column efficiency and lead to broader peaks.

  • Injector Problems: Active sites in the injector liner or a non-optimized injection temperature can cause peak tailing.[2]

  • Co-elution: Other compounds in the sample may have similar retention times, leading to overlapping peaks.[1][3]

Q2: Which type of GC column is recommended for the analysis of this compound?

A2: For aromatic and heterocyclic compounds like this compound, a mid-polarity to polar stationary phase is generally recommended to achieve good separation.[4] Consider columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) as a starting point.[5] For potentially better resolution, especially if isomers are present, a more polar column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), could be beneficial.[1] The choice of column will ultimately depend on the specific sample matrix and potential co-eluting compounds.[6][7]

Q3: How can I address peak tailing for this compound?

A3: Peak tailing for nitrogen-containing compounds like this compound is often due to interactions with active sites in the GC system. Here are some troubleshooting steps:

  • Inlet Liner Deactivation: Ensure the inlet liner is properly deactivated (silanized) to minimize interactions with the analyte.[2] Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Lower Injection Temperature: A high injection temperature can sometimes lead to the degradation of thermally labile compounds or increase activity in the inlet. Try reducing the injector temperature.

  • Use of an Inert Column: Employing a column specifically designed for inertness towards basic compounds can significantly improve peak shape.

Q4: What should I do if I suspect co-elution with another compound?

A4: Co-elution can be confirmed by examining the mass spectra across the peak. If the spectra are not consistent, another compound is likely co-eluting. To resolve co-elution:

  • Modify the Temperature Program: Decrease the oven temperature ramp rate to increase the separation between closely eluting peaks.[1]

  • Change the GC Column: Switching to a column with a different stationary phase polarity can alter the elution order and separate the co-eluting compounds.[1]

  • Use Extracted Ion Chromatograms (EICs): If the co-eluting compounds have unique ions in their mass spectra, you can use EICs to quantify them individually.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Action
Peak Tailing Active sites in the injector liner or column.[2]Use a deactivated inlet liner. Consider trimming the first few centimeters of the column.
Column contamination.Bake out the column at a high temperature (within its limit). If the problem persists, replace the column.
Inappropriate injection temperature.Optimize the injector temperature; a lower temperature may reduce analyte interaction with active sites.
Peak Fronting Column overload.[8]Dilute the sample or increase the split ratio.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase.
Issue 2: Poor Resolution and Co-eluting Peaks
Symptom Possible Cause Recommended Action
Broad Peaks Suboptimal carrier gas flow rate.Optimize the carrier gas flow rate to achieve the best column efficiency.
Thick film thickness on the column.Use a column with a thinner stationary phase film to reduce retention and peak broadening.[9]
Temperature ramp is too slow.Increase the oven temperature ramp rate to sharpen peaks.
Co-elution Inadequate stationary phase selectivity.[1]Switch to a GC column with a different polarity (e.g., from a non-polar to a polar phase).[1]
Oven temperature program not optimized.Decrease the temperature ramp rate or add an isothermal hold at a temperature that provides the best separation.[1]
Complex sample matrix.Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.

Data Presentation: GC Column Selection and Performance

The following table summarizes the characteristics of different types of GC columns and their suitability for the analysis of aromatic, nitrogen-containing compounds like this compound.

Stationary Phase Polarity Advantages Disadvantages Recommended Use for this compound
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarGood for general purpose analysis, high-temperature stability.May not provide sufficient selectivity for polar or isomeric compounds.Suitable for initial screening but may show poor resolution in complex matrices.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms)Low to Mid-polarityExcellent for a wide range of compounds, including aromatics. Good inertness.[5]May still have limitations in separating closely related isomers.Recommended starting point. Good balance of selectivity and inertness.
50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17)Mid-polarityIncreased selectivity for aromatic and polar compounds.Lower maximum operating temperature compared to non-polar phases.A good option if DB-5ms fails to provide adequate resolution.
Polyethylene Glycol (PEG) (e.g., DB-WAX)PolarExcellent for separating polar compounds, including those with nitrogen.[1]Susceptible to damage from oxygen and water at high temperatures.Recommended for resolving co-elution issues or separating isomers.

Experimental Protocols

General GC-MS Method for this compound Analysis

This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

    • If the sample matrix is complex, consider a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step.

  • GC-MS Parameters:

Parameter Recommended Setting Notes
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similarA good starting point for method development.
Injector Temperature 250 °COptimize as needed to prevent degradation or improve peak shape.
Injection Mode Split (e.g., 20:1) or SplitlessUse splitless for trace analysis.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C (hold 1 min) Ramp: 10 °C/min to 280 °C Hold: 5 minAdjust the ramp rate and hold times to optimize separation.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the GC-MS analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution of this compound Start Poor Resolution Observed CheckPeakShape Assess Peak Shape (Tailing, Fronting, Broad) Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Fronting Peak Fronting? CheckPeakShape->Fronting Broad Broad Peaks? CheckPeakShape->Broad CheckCoElution Check for Co-elution (Examine Mass Spectra) Tailing->CheckCoElution No TailingSolutions Use Deactivated Liner Trim Column Optimize Injector Temp Tailing->TailingSolutions Yes Fronting->CheckCoElution No FrontingSolutions Dilute Sample Increase Split Ratio Fronting->FrontingSolutions Yes Broad->CheckCoElution No BroadeningSolutions Optimize Flow Rate Increase Temp Ramp Broad->BroadeningSolutions Yes CoElution Co-elution Confirmed? CheckCoElution->CoElution OptimizeMethod Optimize GC Method CoElution->OptimizeMethod No CoElutionSolutions Modify Temp Program Change GC Column CoElution->CoElutionSolutions Yes ResolutionOK Resolution Acceptable OptimizeMethod->ResolutionOK TailingSolutions->CheckCoElution FrontingSolutions->CheckCoElution BroadeningSolutions->CheckCoElution CoElutionSolutions->OptimizeMethod

Caption: Troubleshooting workflow for improving GC-MS resolution.

References

Minimizing impurity formation in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of pyrimidine (B1678525) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in your experiments.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of pyrimidine derivatives, with a focus on the widely used Biginelli reaction.

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)

Question: My Biginelli reaction is resulting in a low yield of the desired 3,4-dihydropyrimidin-2(1H)-one. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Biginelli reaction can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or the purity of your starting materials.[1]

Troubleshooting Steps:

  • Catalyst Choice and Concentration: The catalyst plays a crucial role. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[2] A variety of Lewis acids and other catalysts have been shown to improve yields.[3][4] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[2]

  • Reaction Temperature: The optimal temperature is critical. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advised to determine the ideal temperature.[2]

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[2] Polar solvents are generally preferred. Experimenting with different solvents like ethanol (B145695), acetonitrile, or even solvent-free conditions can lead to better outcomes.[2]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea (B33335) (or thiourea) are of high purity. Impurities can inhibit the reaction or lead to the formation of unwanted byproducts.[5]

Issue 2: Formation of a Yellow, Fluorescent Byproduct

Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this impurity and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia.

Issue 3: Presence of Unreacted Starting Materials

Question: My TLC/HPLC analysis shows a large amount of unreacted aldehyde and/or β-ketoester, resulting in a low conversion rate. What should I do?

Answer: Low conversion can be attributed to several factors.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using TLC.[1]

  • Solvent: The choice of solvent can affect reactant solubility and reaction rates. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1]

  • Purity of Reactants: Impurities in the starting materials can hinder the reaction. Ensure all reactants are of high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Biginelli reaction?

A1: Besides the formation of Hantzsch-type dihydropyridines, other common side reactions include:

  • Knoevenagel Condensation: This reaction between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound which may not cyclize correctly.

  • Michael Addition Side Products: The enolate of the β-ketoester can react with the Knoevenagel condensation product, leading to open-chain adducts that do not form the desired pyrimidine.

  • Self-Condensation of Reactants: Aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol reaction) under acidic or basic conditions.

Q2: How can I minimize the formation of Knoevenagel condensation products?

A2: To minimize this side reaction, consider the following:

  • Catalyst Choice: Switching from a strong Brønsted acid to a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) can be effective.

  • Reaction Conditions: Lowering the reaction temperature can help to control the rate of the Knoevenagel condensation relative to the desired cyclization.

  • Order of Addition: Pre-forming the iminium intermediate by reacting the aldehyde and urea before adding the β-ketoester can be beneficial in some cases.

Q3: My crude product is difficult to purify. What are the recommended purification techniques?

A3: The most common purification techniques for pyrimidine derivatives are recrystallization and column chromatography.[6]

  • Recrystallization: This is an effective method if a suitable solvent or solvent system can be found where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain dissolved.[5]

  • Column Chromatography: If recrystallization is not effective, column chromatography over silica (B1680970) gel is the preferred method. If your compound is sensitive to silica gel, alumina (B75360) or reverse-phase silica can be used as the stationary phase.[5][6]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Biginelli reaction.

Table 1: Effect of Different Catalysts on the Biginelli Reaction Yield

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
1No Catalyst-470[6]
2HCl200.592[7]
3ZnCl₂10685[8]
4FeCl₃10590[8]
5InBr₃10745[9]
6Yb(OTf)₃1295
7Uranyl Acetate (B1210297)1492[6]
8Succinimide Sulfonic Acid1488[6]

Reaction conditions for entries 1, 7, and 8 were solvent-free at 90°C. Reaction conditions for entry 2 were in water at 90°C. Reaction conditions for entries 3 and 4 were at room temperature. Reaction conditions for entry 5 were in ethanol at reflux. Reaction conditions for entry 6 were solvent-free.

Table 2: Effect of Solvent on the Biginelli Reaction Yield

EntrySolventDielectric Constant (ε)Yield (%)Reference
1Toluene2.455[10]
2Dichloromethane9.165[11]
3THF7.670[11]
4Acetonitrile37.595
5Ethanol24.682[12]
6Water80.140
7Acetic Acid6.282[10]
8Solvent-free-92[10]

Catalyst and reaction conditions varied across the cited literature.

Table 3: Effect of Temperature on the Biginelli Reaction Yield

EntryTemperature (°C)Time (h)Yield (%)Reference
122-57[1]
240-94[1]
380192[13]
490485[6]
5100199[14]

Catalyst and other reaction conditions varied across the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol describes a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea (1.5 mmol).[5]

  • Add the chosen catalyst (e.g., 10 mol% of a Lewis acid).[5]

  • Add the appropriate solvent (e.g., ethanol) or decide to run the reaction under solvent-free conditions.[5]

  • Stir the mixture at the optimized temperature (e.g., 60-80 °C).[5]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[5]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[5]

  • If a solid precipitates, filter the product and wash it with a small amount of cold solvent (e.g., ethanol).[5]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[2]

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is highly soluble at the solvent's boiling point but sparingly soluble at room temperature.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine derivative in a minimal amount of the hot solvent with stirring.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[6]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[6]

Protocol 3: General Column Chromatography Procedure

  • Stationary Phase and Mobile Phase Selection: Typically, silica gel is used as the stationary phase. The mobile phase (eluent) is a solvent or mixture of solvents chosen based on TLC analysis to achieve good separation (Rf of the desired compound is typically 0.2-0.4).[6]

  • Column Packing: Prepare a slurry of the stationary phase in the eluent and pour it into a chromatography column, ensuring a well-packed, bubble-free bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[10]

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent flows through.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[10]

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrimidine derivative.[10]

Mandatory Visualizations

Biginelli_vs_Hantzsch cluster_Biginelli Biginelli Reaction Pathway cluster_Hantzsch Hantzsch Reaction Pathway (Side Reaction) Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine Aldehyde2 Aldehyde Urea Urea Urea->Acylimine OpenChain Open-Chain Adduct Acylimine->OpenChain BetaKetoester β-Ketoester BetaKetoester->OpenChain BetaKetoester2 2x β-Ketoester DHPM Dihydropyrimidinone (DHPM) (Desired Product) OpenChain->DHPM Cyclization & Dehydration DHP 1,4-Dihydropyridine (DHP) (Fluorescent Byproduct) Aldehyde2->DHP Ammonia Ammonia (from Urea decomposition) Ammonia->DHP BetaKetoester2->DHP

Caption: Competing pathways of the Biginelli and Hantzsch reactions.

Troubleshooting_Workflow Start Low Yield in Pyrimidine Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifyReactants Purify/Replace Reactants PurityOK->PurifyReactants No OptimizeConditions Optimize Reaction Conditions PurityOK->OptimizeConditions Yes PurifyReactants->Start ScreenCatalyst Screen Catalysts OptimizeConditions->ScreenCatalyst OptimizeTemp Optimize Temperature ScreenCatalyst->OptimizeTemp OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent MonitorReaction Monitor Reaction by TLC/HPLC OptimizeSolvent->MonitorReaction Improved Yield Improved? MonitorReaction->Improved End Successful Synthesis Improved->End Yes FurtherInvestigation Further Investigation Needed Improved->FurtherInvestigation No

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

Purification_Workflow Start Crude Pyrimidine Derivative Recrystallization Attempt Recrystallization Start->Recrystallization CheckPurity1 Check Purity (TLC/HPLC) Recrystallization->CheckPurity1 PurityOK1 Pure? CheckPurity1->PurityOK1 ColumnChromatography Perform Column Chromatography PurityOK1->ColumnChromatography No End Pure Pyrimidine Derivative PurityOK1->End Yes CheckPurity2 Check Purity of Fractions ColumnChromatography->CheckPurity2 CombineFractions Combine Pure Fractions CheckPurity2->CombineFractions EvaporateSolvent Evaporate Solvent CombineFractions->EvaporateSolvent EvaporateSolvent->End

Caption: A standard workflow for the purification of pyrimidine derivatives.

References

Troubleshooting guide for the purification of 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-5-phenylpyrimidine Purification

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing this compound?

A1: Impurities largely depend on the synthetic route. If synthesized via a Leuckart-type reaction, common byproducts can include unreacted starting materials, N-formylated intermediates, and other isomeric pyrimidines or pyridines.[1][2] Incomplete reactions may also leave behind precursors used in the synthesis.[3] Monitoring reaction progress by Thin Layer Chromatography (TLC) is crucial to identify the extent of conversion and the presence of major impurities.[4]

Q2: My purified this compound has a low melting point with a broad range. What does this indicate?

A2: A low and broad melting point range is a classic indicator of an impure solid compound. Pure crystalline solids typically have a sharp and narrow melting point range. The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid.[5] Further purification steps like recrystallization or column chromatography are recommended.

Q3: I am struggling to find a suitable solvent for recrystallization. What should I do?

A3: The ideal recrystallization solvent is one in which this compound has low solubility at room temperature but high solubility at an elevated temperature.[6] You may need to screen a variety of solvents with different polarities. For pyrimidine (B1678525) derivatives that are only soluble in highly polar solvents like DMF or DMSO, a technique called diffusion or anti-solvent crystallization can be effective.[7] This involves dissolving the compound in a good solvent (e.g., DMF) and layering a miscible anti-solvent (e.g., DCM, cyclohexane, or water) on top, allowing for slow crystal growth at the interface.[7]

Q4: Can I use HPLC to assess the purity of my compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound.[4] A reversed-phase C18 column with a gradient elution using a mobile phase like water (with 0.05% formic acid) and acetonitrile (B52724) is a common starting point for analyzing aromatic nitrogen-containing heterocycles.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Causes Recommended Solutions
Low Yield After Purification - Incomplete reaction or side reactions.[3] - Material loss during transfers. - Product is too soluble in the recrystallization solvent.[5] - Inappropriate solvent system for column chromatography, leading to poor separation.- Monitor the reaction with TLC to ensure completion.[4] - Minimize transfers and ensure all vessels are rinsed. - For recrystallization, cool the solution slowly and then in an ice bath to maximize crystal formation.[5] If yield is still low, try a different solvent. - Optimize the mobile phase for column chromatography based on TLC analysis.
Oily Product That Fails to Crystallize - Presence of residual solvent (e.g., DMF, DMSO). - Impurities are preventing crystal lattice formation. - The compound may have a low melting point.- Ensure the product is thoroughly dried under a high vacuum. - Purify the oil using flash column chromatography to remove impurities.[8] - Try dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent dropwise until turbidity appears, then cool to induce crystallization.[6] - Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[5]
Persistent Impurities (Co-elution in Chromatography) - Impurities have a similar polarity to the desired product. - The column is overloaded. - The chosen eluent system is not providing adequate separation.- Try a different solvent system for chromatography. Using a less polar solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane (B109758)/hexane) can improve the separation of compounds with similar polarities.[8] - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica (B1680970) gel weight). - Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC.
Product Streaking on TLC/Column - The compound is highly polar and interacting strongly with the silica gel. - The sample is overloaded on the TLC plate or column. - The compound is acidic or basic.- Add a small amount of a modifier to the eluent. For basic compounds like pyrimidines, adding ~1% triethylamine (B128534) (Et3N) can improve peak shape. For acidic compounds, adding ~1% acetic acid may help. - Apply a more dilute sample to the TLC plate or load less material onto the column.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline for purifying this compound using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., gradients of hexane/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriate size column and pack it with silica gel (slurry packing with the initial eluent is recommended).[9]

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin elution, collecting fractions in test tubes.[9]

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[8]

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying solids by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water).

    • The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is just dissolved. Do not add excess solvent.[5]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize the formation of crystals.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, for instance, using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the purification of this compound.

G start Crude Product Analysis (TLC, NMR) purity_check Is Purity > 95%? start->purity_check end_node Pure Product (Characterize & Store) purity_check->end_node Yes impurity_type Assess Impurity Type purity_check->impurity_type No baseline_impurities Baseline/Polar Impurities impurity_type->baseline_impurities Polar nonpolar_impurities Non-Polar/Co-eluting Impurities impurity_type->nonpolar_impurities Non-polar/ Similar Rf purification_method Select Purification Method baseline_impurities->purification_method nonpolar_impurities->purification_method column_chrom Column Chromatography purification_method->column_chrom Multiple Impurities or Oily Product recrystallization Recrystallization purification_method->recrystallization Solid with Few Impurities column_outcome Post-Column Analysis (TLC) column_chrom->column_outcome recryst_outcome Post-Recrystallization Analysis (TLC/m.p.) recrystallization->recryst_outcome column_outcome->purity_check recryst_outcome->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimization of reaction conditions for substituted pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted pyrimidines?

A1: Several methods are widely employed for the synthesis of substituted pyrimidines, with the choice depending on the desired substitution pattern and available starting materials. Key methods include:

  • Biginelli Reaction: A one-pot, three-component reaction ideal for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[1][2]

  • Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine to form the pyrimidine (B1678525) ring.[1][3]

  • Nucleophilic Substitution on Halogenated Pyrimidines: Pre-existing pyrimidine rings with leaving groups like bromine or chlorine can be functionalized through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions to introduce various substituents.[4][5]

  • Multi-component Reactions: Various other multi-component reactions exist that allow for the efficient, single-step synthesis of highly substituted pyrimidines from simple starting materials.[6][7]

Q2: My Biginelli reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Biginelli reaction are a common issue and can often be attributed to several factors:

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[1]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Solvent Choice: The solvent can significantly impact reactant solubility and the reaction rate. While ethanol (B145695) is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[1]

  • Catalyst: The choice and amount of catalyst can be critical. While traditional methods use strong acids, various milder and more efficient catalysts like sulfated zirconia have been developed.[1]

Q3: I am observing unexpected side products in my pyrimidine synthesis. How can I identify and minimize them?

A3: The formation of side products is a frequent challenge. In the Biginelli reaction, for instance, the formation of N-acylureas can sometimes occur.[1]

  • Characterization: Unexpected products can be identified using spectroscopic methods such as ¹H and ¹³C NMR, as well as mass spectrometry.[1]

  • Minimization: Careful control of reaction stoichiometry and the choice of catalyst can help suppress the formation of side products.[1]

  • Purification: Recrystallization is often an effective method for removing impurities from the desired product. The careful selection of the recrystallization solvent is crucial for successful purification.[1]

Q4: What are the key considerations for the direct fluorination of uracil (B121893) to produce 5-fluorouracil (B62378) (5-FU)?

A4: Low yields in the direct fluorination of uracil are a common problem. The primary causes often revolve around the fluorinating agent, reaction conditions, and substrate purity.[8]

  • Fluorinating Agent: The choice of fluorinating agent is critical. Milder agents may require more forcing conditions, which can lead to decomposition, while highly reactive agents can be less selective and hazardous.[8]

  • Reaction Conditions:

    • Solvent: The use of anhydrous polar aprotic solvents like acetonitrile (B52724) or DMF is often preferred, as protic solvents can react with the fluorinating agent.[8]

    • Temperature: The reaction temperature must be carefully controlled to balance the reaction rate and the potential for side reactions or decomposition.

  • Purity of Starting Materials: Ensure the uracil is of high purity and completely dry, as moisture can quench the fluorinating agent.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature.[1][8]
Purity of Starting Materials Ensure all reactants are of high purity and are dry, as impurities or moisture can inhibit the reaction or cause side reactions.[1][8]
Sub-optimal Reaction Conditions Optimize the solvent, catalyst, and temperature. For instance, in the Hantzsch pyridine (B92270) synthesis, 76°C was found to be optimal in one case, with higher temperatures reducing efficiency.[9]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants.
Catalyst Inactivity Ensure the catalyst is active and used in the correct amount.
Issue 2: Formation of Multiple Products or Impurities
Potential CauseRecommended Action
Side Reactions Carefully control reaction conditions such as temperature and stoichiometry. The formation of N-acylureas in the Biginelli reaction can sometimes be suppressed by adjusting these parameters.[1]
Decomposition of Starting Materials or Product Use milder reaction conditions if possible. Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[8]
Contaminated Reagents Use purified reagents and dry solvents.
Non-selective Reaction Consider using a more selective catalyst or modifying the protecting groups on your substrates.

Experimental Protocols

Protocol 1: General Procedure for Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq) in ethanol.[1]

  • Add the catalyst to the mixture.[1]

  • Stir the mixture at a controlled temperature (e.g., 60°C).[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of cold ethanol and stir for 5 minutes.[1]

  • Filter the solid product and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: General Procedure for Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.1 eq)

  • Base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • Prepare a solution of the base (e.g., sodium ethoxide) in ethanol.

  • Add the 1,3-dicarbonyl compound to the basic solution and stir.

  • Add the amidine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to reflux.[1]

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Visualized Workflows

Troubleshooting_Biginelli_Reaction start Low Yield in Biginelli Reaction check_purity Check Purity of Reactants? start->check_purity purify_reagents Purify Reactants (e.g., Recrystallization) check_purity->purify_reagents Impure monitor_reaction Monitor Reaction Progress (TLC)? check_purity->monitor_reaction Pure purify_reagents->monitor_reaction optimize_time_temp Optimize Reaction Time and/or Temperature monitor_reaction->optimize_time_temp Incomplete check_solvent Evaluate Solvent Choice? monitor_reaction->check_solvent Complete optimize_time_temp->check_solvent test_solvents Test Alternative Solvents or Solvent-Free Conditions check_solvent->test_solvents Sub-optimal side_products Major Side Products Observed? check_solvent->side_products Optimal test_solvents->side_products characterize_side_products Characterize Side Products (NMR, MS) side_products->characterize_side_products Yes end_success Improved Yield side_products->end_success No adjust_stoichiometry Adjust Stoichiometry and/or Catalyst characterize_side_products->adjust_stoichiometry adjust_stoichiometry->end_success end_fail Persistent Low Yield adjust_stoichiometry->end_fail

Caption: Troubleshooting workflow for the Biginelli reaction.

Low_5FU_Yield_Troubleshooting start Low Yield of 5-Fluorouracil check_uracil Check Uracil Purity and Dryness? start->check_uracil purify_dry_uracil Purify and Dry Uracil check_uracil->purify_dry_uracil Impure/Wet check_fluorinating_agent Evaluate Fluorinating Agent? check_uracil->check_fluorinating_agent Pure & Dry purify_dry_uracil->check_fluorinating_agent select_agent Select Appropriate Fluorinating Agent (Reactivity vs. Selectivity) check_fluorinating_agent->select_agent Sub-optimal check_conditions Review Reaction Conditions? check_fluorinating_agent->check_conditions Optimal select_agent->check_conditions optimize_conditions Optimize Solvent (Anhydrous Aprotic) and Temperature check_conditions->optimize_conditions Sub-optimal monitor_progress Monitor Reaction by TLC/HPLC? check_conditions->monitor_progress Optimal optimize_conditions->monitor_progress adjust_time Adjust Reaction Time monitor_progress->adjust_time Incomplete end_success Improved Yield monitor_progress->end_success Complete adjust_time->end_success end_fail Consult Further Literature adjust_time->end_fail

Caption: Troubleshooting workflow for low 5-FU yield.

Anticancer_Mechanism_Pyrimidines pyrimidine Pyrimidine Derivative protein_kinases Protein Kinases pyrimidine->protein_kinases Inhibits apoptosis Apoptosis pyrimidine->apoptosis Induces cancer_proliferation Cancer Cell Proliferation protein_kinases->cancer_proliferation Promotes apoptosis->cancer_proliferation Inhibits

Caption: Proposed anticancer mechanisms of pyrimidine derivatives.

References

Stability testing of 4-Methyl-5-phenylpyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 4-Methyl-5-phenylpyrimidine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of this compound. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical stability concerns?

A1: this compound is a heterocyclic aromatic compound.[1][2] Like many pyrimidine (B1678525) derivatives, its stability can be influenced by environmental factors such as temperature, pH, light, and oxygen.[3][4][5] Key concerns include susceptibility to hydrolysis, oxidation, and photodegradation, which can lead to the formation of impurities and a decrease in potency. The pyrimidine ring itself can undergo cleavage under certain oxidative and reductive conditions.[6][7][8]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound under controlled room temperature conditions, such as 25°C ± 2°C with 60% ± 5% relative humidity (RH).[9][10] For active substances intended for freezer storage, real-time data should be generated at the intended storage temperature (e.g., -20°C).[10] All storage should be in well-closed containers that protect from light and moisture.

Q3: How does pH affect the stability of pyrimidine-based compounds?

A3: The pH of a solution can significantly impact the hydrolytic stability of pyrimidine derivatives.[11][12] Both acidic and basic conditions can catalyze the degradation of the molecule. For instance, studies on other pyrimidine compounds have shown that heating in alkaline solutions can lead to the destruction of the pyrimidine base.[13][14] It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 9.0) to identify the pH of maximum stability.[11][15]

Q4: Is this compound sensitive to light?

A4: Photostability is a common concern for aromatic compounds. Exposure to UV or visible light can induce photodegradation, often through an oxidative pathway.[16] It is mandatory under ICH Q1B guidelines to conduct photostability testing to determine if the substance is light-sensitive.[16][17] This involves exposing the compound to a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

Troubleshooting Guide

Q5: My this compound sample shows a new peak in the HPLC chromatogram after storage. What should I do?

A5: The appearance of a new peak indicates potential degradation. Follow these steps to troubleshoot:

  • Verify the Peak: Ensure the peak is not an artifact from the solvent, system, or container. Run a blank injection.

  • Characterize the Impurity: Use a stability-indicating method. If the method is validated, the peak represents a real degradant. Mass spectrometry (LC-MS) can help identify the molecular weight of the new impurity.[18]

  • Consult Forced Degradation Data: Compare the retention time of the unknown peak with peaks generated during forced degradation studies (acid, base, oxidative, thermal, photolytic stress). This can help hypothesize the degradation pathway.[15]

  • Evaluate Storage Conditions: Review the storage conditions (temperature, humidity, light exposure) to identify any deviations that could have caused the degradation.

Q6: The color of my compound has changed from white to a yellowish tint during a thermal stability study. Is this significant?

A6: A color change is a qualitative indicator of degradation and should be taken seriously. Even if the purity by HPLC shows minimal change, the coloration suggests the formation of low-level impurities or polymeric byproducts that may not be well-resolved chromatographically. This observation should be documented as a change in the physical appearance of the substance.[9] Further investigation using spectroscopic techniques may be warranted to understand the nature of the chromophore responsible for the color.

Q7: My mass balance in the stability study is below 98%. Where could the missing percentage have gone?

A7: A low mass balance suggests that not all degradation products are being detected by your analytical method. This could be due to:

  • Non-UV Active Degradants: The degradation products may lack a chromophore, making them invisible to a UV detector.

  • Volatility: Degradants may be volatile and lost during sample preparation.

  • Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of the solution.

  • Adsorption: The active substance or degradants may adsorb to the container surface.

  • Co-elution: An impurity peak may be hidden under the main peak. Peak purity analysis using a photodiode array (PDA) detector can help investigate this.

Quantitative Data Summary

The following tables present hypothetical data for stability studies on this compound, illustrating how results should be structured.

Table 1: Thermal Stability of this compound (Batch No. MPP-001)

Storage ConditionTime PointAssay (%)Total Degradants (%)Appearance
25°C / 60% RH0 Months99.80.2White Powder
3 Months99.70.3White Powder
6 Months99.60.4White Powder
40°C / 75% RH0 Months99.80.2White Powder
3 Months98.51.5Off-white Powder
6 Months97.22.8Pale Yellow Powder

Table 2: Forced Degradation Results for this compound

Stress ConditionDurationAssay (%)Major Degradant (% Area)
0.1 M HCl (reflux)8 hours92.14.5 (at RRT 0.85)
0.1 M NaOH (60°C)4 hours88.56.2 (at RRT 0.72)
10% H₂O₂ (RT)24 hours95.32.1 (at RRT 0.91)
Heat (80°C, solid)72 hours99.10.6 (at RRT 0.85)
Photolytic (ICH Q1B)1.2M lux.hr97.81.1 (at RRT 0.95)

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.[15]

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 10% solution

  • HPLC-grade acetonitrile (B52724) and water

  • pH meter and buffers

2. Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in a suitable solvent and add 0.1 M HCl. Reflux the solution at 80°C for 8 hours. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound and add 0.1 M NaOH. Store at 60°C for 4 hours. Withdraw and neutralize samples at specified time points for analysis.[13]

  • Oxidative Degradation: Dissolve 10 mg of the compound and add 10% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Sample at regular intervals.

  • Thermal Degradation: Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a calibrated oven for 72 hours.[3][4]

  • Photolytic Degradation: Expose the solid compound and a solution (in a photostable, transparent container) to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W.hr/m²).[17] Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.[16]

3. Analysis:

  • Analyze all samples by a validated HPLC-UV/PDA method.

  • Determine the percentage degradation and the relative retention times (RRT) of any new peaks.

  • Perform mass balance calculations to account for the parent compound and all degradants.

Visualizations

Diagrams of Workflows and Pathways

Stability_Testing_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress & Confirmatory Testing cluster_2 Phase 3: Analysis & Reporting cluster_3 Phase 4: Outcome Start Define Stability Protocol Prep Prepare Samples & Placeholders Start->Prep ICH Guidelines Forced_Deg Forced Degradation (Acid, Base, Peroxide, Light, Heat) Prep->Forced_Deg Long_Term Long-Term Study (e.g., 25°C/60%RH) Prep->Long_Term Accelerated Accelerated Study (e.g., 40°C/75%RH) Prep->Accelerated Analysis HPLC/LC-MS Analysis (Assay, Impurities) Forced_Deg->Analysis Long_Term->Analysis Accelerated->Analysis Data_Eval Data Evaluation (Trends, Mass Balance) Analysis->Data_Eval Report Generate Stability Report Data_Eval->Report End Establish Shelf-Life & Storage Conditions Report->End

Caption: General workflow for a pharmaceutical stability study.

Troubleshooting_HPLC Start Unexpected Peak in HPLC Chromatogram? Check_Blank Inject Solvent Blank Start->Check_Blank Peak_Present Is Peak Present in Blank? Check_Blank->Peak_Present System_Issue System Artifact (Solvent, Carryover, etc.) Peak_Present->System_Issue Yes Real_Impurity Peak is a Real Compound (Degradant/Impurity) Peak_Present->Real_Impurity No Compare_Forced Compare RRT with Forced Degradation Samples Real_Impurity->Compare_Forced Characterize Characterize with LC-MS Real_Impurity->Characterize Identify_Pathway Hypothesize Degradation Pathway Compare_Forced->Identify_Pathway Structure_Elucidate Elucidate Structure Characterize->Structure_Elucidate

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation Parent This compound Hydrolysis_Product Ring Cleavage Products (e.g., Ureido derivatives) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxides or Hydroxylated Phenyl Ring Parent->Oxidation_Product [O] Photo_Product Radical-induced Dimers or Oxidized Species Parent->Photo_Product hν (Light)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Enhancing Selectivity for Pyrimidine Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges associated with the analytical separation and identification of pyrimidine (B1678525) isomers. Due to their structural similarities, these compounds often present significant analytical hurdles. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data to enhance the selectivity and reproducibility of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective analysis of pyrimidine isomers?

A1: The main challenges stem from the isomers' nearly identical physicochemical properties, such as polarity, pKa, and mass. This similarity leads to difficulties in achieving baseline separation in chromatographic methods (co-elution) and generating unique identifying signals in spectroscopic techniques. For example, constitutional isomers may have very similar retention times in HPLC, while stereoisomers are often indistinguishable without chiral-specific methods.

Q2: Which analytical technique is generally best for separating pyrimidine isomers?

A2: The optimal technique depends on the specific isomers and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase (RP-HPLC), is the most versatile and widely used method for its high resolution and sensitivity.[1][2] Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for highly polar pyrimidines.[3]

  • Gas Chromatography (GC) , typically coupled with Mass Spectrometry (GC-MS), is highly effective for volatile or derivatized pyrimidines, such as pyrimidine bases in biological materials.[4]

  • Capillary Electrophoresis (CE) offers extremely high separation efficiency, making it ideal for charged pyrimidine isomers and for resolving minute differences in their charge-to-mass ratios.[5][6]

  • Tandem Mass Spectrometry (MS/MS) is indispensable for differentiating isomers, especially when they cannot be separated chromatographically, by analyzing their unique fragmentation patterns.[7][8]

Q3: How can mass spectrometry differentiate isomers that co-elute from a chromatography system?

A3: Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing co-eluting isomers.[8] By isolating the parent ion of the same mass and subjecting it to fragmentation through techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), structural isomers will often yield different fragment ions or different relative abundances of the same fragments, creating a unique "fingerprint" for each isomer.[7][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

Question: My pyrimidine isomers are co-eluting in my reversed-phase HPLC method. How can I improve their separation?

Answer: Co-elution is a common problem that can be addressed by systematically optimizing your chromatographic conditions. The goal is to alter the selective interactions between your analytes, the stationary phase, and the mobile phase.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The ionization state of pyrimidine isomers can be manipulated by adjusting the mobile phase pH. A change in charge can significantly alter retention on a reversed-phase column. An acetate (B1210297) buffer around pH 4.0 has been shown to be effective for separating a mix of purine (B94841) and pyrimidine bases.[10]

  • Modify Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different selectivity. If you are using a standard C18 column, consider one with a different bonding chemistry (e.g., C8, Phenyl-Hexyl) or a HILIC column for polar isomers.[3]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Varying the column temperature can sometimes improve resolution between closely eluting peaks.

  • Implement a Gradient: A shallow gradient elution can often resolve peaks that co-elute under isocratic conditions.[1]

G start Poor HPLC Resolution (Co-eluting Isomers) ph 1. Optimize Mobile Phase pH (e.g., around pKa) start->ph solvent 2. Adjust Organic Solvent Ratio or Type (ACN vs. MeOH) ph->solvent Still co-eluting end Resolution Achieved ph->end Success column 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or HILIC) solvent->column Still co-eluting solvent->end Success temp 4. Modify Column Temperature column->temp Still co-eluting column->end Success gradient 5. Implement Shallow Gradient temp->gradient Still co-eluting temp->end Success gradient->end Success

Caption: Troubleshooting workflow for co-eluting pyrimidine isomers in HPLC.

Issue 2: Ambiguous ¹H NMR Spectra with Unexpected Signals

Question: I'm seeing more signals than expected in the ¹H NMR spectrum of my purified pyrimidine derivative. What could be the cause?

Answer: The presence of extra signals in a seemingly pure sample is a frequent issue in pyrimidine analysis and often points to the presence of multiple, structurally similar species in solution.[11]

Troubleshooting Steps:

  • Check for Tautomers: Pyrimidine derivatives with hydroxyl, amino, or thiol groups can exist as a mixture of tautomers (e.g., keto-enol or amino-imino forms) in solution. Each tautomer can produce a distinct set of NMR signals.[11]

  • Identify Rotamers: If your molecule has substituents with restricted rotation around a single bond (like an amide), you may be observing signals from multiple rotational isomers (rotamers).[11]

  • Perform a D₂O Exchange: To confirm if extra peaks are from exchangeable protons (NH or OH), add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube. Signals from these protons will diminish or disappear, simplifying the spectrum.[11]

  • Run 2D NMR Experiments: If the spectrum is complex, 2D NMR experiments are crucial.

    • COSY identifies proton-proton couplings, helping to trace out spin systems.

    • HSQC correlates protons to their directly attached carbons.

    • HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different parts of the molecule and identifying quaternary carbons.[11]

G start Ambiguous 1H NMR Spectrum (More signals than expected) tautomers Are tautomers possible? (e.g., -OH, -NH2 groups) start->tautomers rotamers Are rotamers possible? (e.g., restricted bond rotation) tautomers->rotamers No d2o Perform D2O Exchange to identify NH/OH peaks tautomers->d2o Yes rotamers->d2o Yes impurity Consider trace impurities (solvents, starting materials) rotamers->impurity No nmr_2d Run 2D NMR (COSY, HSQC, HMBC) to determine connectivity d2o->nmr_2d end Structure Elucidated nmr_2d->end impurity->nmr_2d

Caption: Logical workflow for interpreting ambiguous NMR spectra of pyrimidines.

Quantitative Data Summary

The selection of an analytical method often involves a trade-off between resolution, speed, and sensitivity. The tables below summarize typical performance characteristics to aid in method selection.

Table 1: Comparison of HPLC Methodologies for Pyrimidine Analysis

Technique Stationary Phase Mobile Phase Example Key Advantage Reference
RP-HPLC C18, C8 50 mM Acetate Buffer (pH 4.0) with 3% Methanol Versatile, good for a wide range of polarities. [10]
RP-HPLC C18 (Gradient) A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid High resolution for complex mixtures. [1]

| HILIC | ZIC-HILIC, Amide-80 | High % Acetonitrile with Ammonium Formate Buffer | Better retention for very polar pyrimidine bases and nucleosides. |[3] |

Table 2: Performance Characteristics of Key Analytical Techniques

Technique Typical Resolution Limit of Detection (LOD) Key Application Reference
HPLC-UV High ~1-5 µg/mL Purity analysis and quantification. [1]
GC-MS Very High ~0.001 µg/mL (with silylation) Analysis of pyrimidine bases in biological fluids. [4]
Capillary Electrophoresis Extremely High (>200,000 plates/m) ~0.8-5.0 µmol/L Separation of charged metabolites in urine. [5][12][13]

| LC-MS/MS | High (Chromatography) + MS specificity | Sub-µmol/L to nmol/L | Differentiating structural isomers and metabolite identification. |[7][14] |

Detailed Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This protocol provides a starting point for the purity analysis of synthesized pyrimidine compounds.[1]

  • Objective: To determine the purity of a synthesized pyrimidine compound using RP-HPLC with UV detection.

  • Instrumentation:

    • HPLC System with UV or Diode Array Detector (DAD).

    • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[15]

  • Reagents:

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.05 M Potassium Phosphate buffer.[15]

    • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Sample Preparation: Accurately weigh 1-2 mg of the pyrimidine compound and dissolve it in a suitable solvent (e.g., a mixture of water/acetonitrile similar to the initial mobile phase) to a final concentration of ~1 mg/mL.[1]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Scan for optimal wavelength or use 254/270 nm as a starting point.

      • Column Temperature: 30 °C.

      • Gradient Program: Start with a 20-minute linear gradient from 5% B to 95% B, hold for 5 minutes, then re-equilibrate at initial conditions.[1]

    • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area in the chromatogram.

Protocol 2: Capillary Electrophoresis for Separation of Pyrimidine Bases

This protocol is adapted for the separation of common pyrimidine bases using an additive to enhance selectivity.[12]

  • Objective: To separate a mixture of pyrimidine bases (e.g., cytosine, thymine, uracil) using capillary zone electrophoresis (CZE).

  • Instrumentation:

    • Capillary Electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length).

  • Reagents:

    • Running Buffer: Alkaline buffer (e.g., Borate buffer) to ensure partial ionization of the bases. The pH and concentration should be optimized.

    • Selectivity Enhancer: β-cyclodextrin. The presence of β-cyclodextrin has been shown to significantly improve the resolution of adenine (B156593) and thymine.[12]

  • Procedure:

    • Capillary Conditioning: Before the first run, rinse the capillary sequentially with 0.1 M NaOH, water, and finally the running buffer.

    • Sample Injection: Inject the sample using a short pressure or voltage application.

    • Separation: Apply a high voltage (e.g., 15-25 kV) across the capillary.

    • Detection: Monitor the separation at a suitable wavelength, such as 254 nm.[12]

    • Optimization: Systematically investigate the effects of buffer pH, buffer concentration, and β-cyclodextrin concentration to achieve optimal separation.[12]

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up pyrimidine (B1678525) compound synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up a pyrimidine synthesis reaction?

When moving from a lab-scale to a larger scale synthesis, several factors become more pronounced and require careful consideration. These include:

  • Heat Transfer: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature spikes in large reactors. Ensure your reactor has adequate cooling capacity and consider slower addition rates of reagents.

  • Mass Transfer and Mixing: Inefficient stirring in large vessels can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and reduced yields. The choice of stirrer type and agitation speed is crucial.

  • Reagent Purity: The impact of impurities in starting materials is magnified at a larger scale. Ensure all reagents meet the required purity specifications to avoid unpredictable outcomes.[1][2]

  • Solvent Selection: A solvent that is suitable for lab-scale purification may be impractical or unsafe for large-scale operations due to factors like boiling point, toxicity, and cost.

  • Reaction Time: Reaction times may not scale linearly. It is essential to monitor the reaction progress closely using analytical techniques like TLC or HPLC to determine the optimal reaction time at the larger scale.[2]

Q2: My pyrimidine product is difficult to purify. What are the recommended purification techniques for large-scale synthesis?

Purification is a significant challenge in scale-up. The most common and effective techniques include:

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[3] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[3][4][5][6]

  • Flash Column Chromatography: While widely used in the lab, scaling up column chromatography can be resource-intensive. However, it is a viable option for purifying high-value compounds or when recrystallization is ineffective. Careful selection of the stationary and mobile phases is critical for good separation.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution purification but is generally more expensive and complex to scale up. It is typically reserved for the final purification steps of high-purity compounds like active pharmaceutical ingredients (APIs).

Q3: I am observing a low yield in my pyrimidine synthesis. What are the common causes and how can I troubleshoot this?

Low yields are a frequent issue in pyrimidine synthesis. A systematic approach to troubleshooting is recommended:

  • Check Starting Material Purity: Impurities in your starting materials can inhibit the reaction or lead to the formation of side products.[1][2]

  • Optimize Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that may need to be re-optimized for the larger scale.[1][2][7]

  • Investigate Side Reactions: Pyrimidine syntheses, such as the Biginelli reaction, are prone to side reactions like Knoevenagel condensation or the formation of Hantzsch dihydropyridine (B1217469) byproducts.[7][8] Identifying these byproducts can provide clues on how to adjust reaction conditions to favor the desired product.

  • Ensure Efficient Mixing: Inadequate mixing can lead to incomplete reactions.[8]

  • Product Loss During Work-up: Evaluate your extraction and isolation procedures to ensure you are not losing a significant amount of product. Check the pH during aqueous washes, as the solubility of many pyrimidine derivatives is pH-dependent.[1]

Troubleshooting Guides

Guide 1: Low Yield in Pyrimidine Cyclocondensation Reactions (e.g., Biginelli Reaction)
Symptom Possible Cause Suggested Solution
High amount of unreacted starting materials (aldehyde, β-ketoester, urea/thiourea) Inefficient catalyst or incorrect catalyst loading.[1][2]- Verify the activity of your catalyst. - Optimize the catalyst concentration. A range of Lewis and Brønsted acids can be effective.[1]
Suboptimal reaction temperature or time.[2]- Gradually increase the reaction temperature while monitoring for product degradation. - Extend the reaction time and track the progress using TLC or HPLC.[2]
Poor solubility of reactants in the chosen solvent.- Experiment with different solvents to ensure all reactants are sufficiently soluble at the reaction temperature.[2]
Formation of multiple byproducts observed on TLC/HPLC Competing side reactions (e.g., Knoevenagel condensation, Hantzsch reaction).[7][8]- Adjust the reaction temperature; higher temperatures can sometimes favor side reactions.[2] - The choice of catalyst can influence the reaction pathway.[2]
Decomposition of starting materials or product.- Use milder reaction conditions if possible. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Product "oils out" instead of crystallizing during work-up The melting point of the product is lower than the boiling point of the solvent.- Use a lower-boiling point solvent for recrystallization.
High concentration of impurities.- Attempt a preliminary purification by another method, such as column chromatography, before recrystallization.
Guide 2: Purification Challenges
Technique Problem Possible Cause Suggested Solution
Recrystallization Low recovery of purified product. The compound has significant solubility in the cold solvent.[3]- Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath). - Minimize the amount of solvent used for dissolution.[6]
Product does not crystallize upon cooling. The solution is not supersaturated (too much solvent used).[5]- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Column Chromatography Poor separation of the product from impurities. Inappropriate solvent system (eluent).- Optimize the eluent system using thin-layer chromatography (TLC) first to achieve a good separation of spots.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low.- Adjust the solvent polarity. For normal phase chromatography, a less polar eluent will slow down the elution of polar compounds, and vice versa.
HPLC Analysis Unexpected peaks in the chromatogram. Formation of byproducts or isomers.- Use mass spectrometry (MS) detection to identify the molecular weight of the unexpected peaks.
Degradation of the product or starting materials.- Investigate the stability of your compounds under the analytical conditions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-4,6-dimethylpyrimidine (B23340)

This table summarizes the impact of different bases and reaction times on the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine (B92328) hydrochloride and acetylacetone (B45752).

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1Sodium CarbonateWater600.5 (Sonication)75[9]
2Sodium CarbonateWater95-1002~60 (crude)[10]
3Sodium HydroxideWater95-1002~60 (crude)[10]
4Sodium CarbonateWater50-556Lower than entry 2[10]

Note: The data presented is based on literature reports and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes a general procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine in an aqueous medium.

Materials:

  • Guanidine hydrochloride

  • Acetylacetone

  • Sodium carbonate

  • Water

  • Brine solution (25%)

  • Activated carbon

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer and a condenser, add water, guanidine hydrochloride, and sodium carbonate.

  • Stir the mixture to ensure homogeneity.

  • Slowly add acetylacetone to the reaction mixture.

  • Heat the slurry to 95-100 °C and maintain this temperature for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).

  • After the reaction is complete, cool the slurry to room temperature.

  • Dilute the mixture with water and then cool further to 10 °C.

  • Filter the solid product using a Büchner funnel and wash the filter cake with a cold 25% brine solution.[10]

  • For further purification, the wet cake can be recrystallized from hot water after treatment with activated carbon to remove colored impurities.[10]

  • Dry the purified crystals under vacuum.

Protocol 2: HPLC Purity Analysis of Pyrimidine Compounds

This protocol provides a general method for determining the purity of synthesized pyrimidine compounds.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Sample of the synthesized pyrimidine compound

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the pyrimidine compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Pyrimidine Synthesis Scale-up start Start: Define Scale-up Goals reagent_prep Reagent Preparation & Purity Check start->reagent_prep reaction_setup Reactor Setup & Inert Atmosphere reagent_prep->reaction_setup reaction Controlled Reagent Addition & Reaction Monitoring (TLC/HPLC) reaction_setup->reaction workup Quenching & Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization / Chromatography) extraction->purification analysis Purity Analysis (HPLC, NMR) purification->analysis end End: Final Product analysis->end

Caption: General experimental workflow for pyrimidine synthesis scale-up.

troubleshooting_low_yield Troubleshooting Logic for Low Yield in Pyrimidine Synthesis start Low Yield Observed check_purity Analyze Starting Material Purity start->check_purity impure Source Pure Reagents check_purity->impure No pure Review Reaction Conditions check_purity->pure Yes end Improved Yield impure->end check_temp Is Temperature Optimal? pure->check_temp optimize_temp Optimize Temperature check_temp->optimize_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes optimize_temp->end extend_time Extend Reaction Time & Monitor check_time->extend_time No check_mixing Is Mixing Efficient? check_time->check_mixing Yes extend_time->end improve_mixing Improve Agitation check_mixing->improve_mixing No analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_mixing->analyze_byproducts Yes improve_mixing->end adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions check_workup Review Work-up & Purification Steps adjust_conditions->check_workup optimize_workup Optimize Extraction & Isolation check_workup->optimize_workup optimize_workup->end

References

Validation & Comparative

Validating 4-Methyl-5-phenylpyrimidine as a Specific Marker for Leuckart Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of synthetic routes for clandestinely produced substances is a critical aspect of forensic chemistry and drug control. The Leuckart reaction, a common method for the synthesis of amphetamines, produces a variety of byproducts that can serve as chemical fingerprints. This guide provides a comprehensive comparison of 4-Methyl-5-phenylpyrimidine as a specific marker for the Leuckart synthesis against other potential indicators, supported by experimental data and detailed analytical protocols.

Introduction to Leuckart Synthesis and its Markers

The Leuckart reaction is a reductive amination process that converts ketones or aldehydes into amines using formic acid or its derivatives as the reducing agent. In the context of illicit drug manufacturing, it is frequently employed for the synthesis of amphetamine and its analogues from phenyl-2-propanone (P2P) or its precursors. The reaction conditions, including high temperatures, often lead to the formation of various side products. Identifying these impurities can provide valuable intelligence about the synthetic pathway used.

This compound has been widely cited as a route-specific marker for the Leuckart synthesis of amphetamine.[1][2] Its formation is indicative of the specific chemical environment of this reaction. However, the reliability of a single marker is always a subject of scientific scrutiny. Therefore, it is essential to compare its performance with other potential byproducts of the Leuckart reaction.

Comparative Analysis of Leuckart Synthesis Markers

The specificity and detectability of a synthetic marker are paramount for its utility. While this compound is a well-established indicator, other compounds are also known to be formed during the Leuckart synthesis, particularly when different precursors like α-phenylacetoacetonitrile (APAAN) are used.

When APAAN is utilized as a precursor to P2P in a subsequent Leuckart reaction, a different set of specific markers can be identified, including 2-phenyl-2-butenenitrile, 3-amino-2-phenyl-2-butenenitrile, and 4-amino-6-methyl-5-phenylpyrimidine.[3] The presence of these compounds can provide more detailed insights into the complete synthetic route, from precursor to final product.

Other general byproducts of the Leuckart reaction include N-formylamphetamine and bis-(1-phenylisopropyl)amine.[4] While indicative of this pathway, their specificity may be less absolute compared to the pyrimidine (B1678525) derivatives.

Table 1: Comparison of Potential Markers for Leuckart Synthesis

MarkerChemical FormulaMolar Mass ( g/mol )Specificity to Leuckart SynthesisNotes
This compound C₁₁H₁₀N₂170.21HighConsidered a primary and reliable marker.[1][2]
N-Formylamphetamine C₁₀H₁₃NO163.22ModerateAn intermediate in the reaction, may be present in incompletely processed samples.[4]
Bis-(1-phenylisopropyl)amine C₁₈H₂₃N253.38ModerateFormation is favored under certain reaction conditions.[4]
2-Phenyl-2-butenenitrile C₁₀H₉N143.19High (with APAAN precursor)Specific to the use of APAAN as a starting material for the Leuckart synthesis.[3]
3-Amino-2-phenyl-2-butenenitrile C₁₀H₁₀N₂158.20High (with APAAN precursor)Indicates the use of APAAN in the synthetic route.[3]
4-Amino-6-methyl-5-phenylpyrimidine C₁₁H₁₁N₃185.23High (with APAAN precursor)A specific marker when APAAN is the precursor.[3]

Experimental Protocols

To validate and compare these markers, robust and reproducible experimental protocols are essential. Below are detailed methodologies for the synthesis of this compound and its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of this compound (General Method)

A one-step synthesis of 4,5-disubstituted pyrimidines from ketones has been described and can be adapted for this compound.[5]

Reagents and Materials:

Procedure:

  • To a solution of phenylacetone (1 equivalent) in n-propanol (at a concentration of 0.01 M), add formamidine acetate (20 equivalents).

  • Heat the suspension in a 100°C oil bath with stirring until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the n-propanol.

  • Resuspend the residue in ethyl acetate and neutralize by stirring with triethylamine (60 equivalents).

  • Vacuum filter the suspension over a plug of silica gel to remove solid impurities.

  • Concentrate the filtrate in vacuo to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Leuckart Markers

GC-MS is the most common and reliable method for the identification and quantification of impurities in clandestinely synthesized drugs.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation:

  • Dissolve a known amount of the seized sample or reaction mixture in a suitable solvent (e.g., methanol (B129727) or chloroform).

  • For quantitative analysis, prepare a series of calibration standards of this compound and other target markers in the same solvent.

  • Inject the samples and standards into the GC-MS system.

Data Analysis:

  • Identify the target markers by comparing their retention times and mass spectra with those of certified reference standards.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the marker against its concentration. Determine the concentration of the marker in the sample from this curve.

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the key steps and relationships.

Leuckart_Synthesis_and_Marker_Formation cluster_synthesis Leuckart Reaction cluster_byproducts Byproduct Formation P2P Phenyl-2-propanone (P2P) Amphetamine Amphetamine P2P->Amphetamine Reductive Amination Marker This compound P2P->Marker Side Reaction OtherMarkers Other Markers (N-Formylamphetamine, etc.) P2P->OtherMarkers FormicAcid Formic Acid / Derivatives FormicAcid->Amphetamine FormicAcid->Marker FormicAcid->OtherMarkers

Caption: Formation of this compound during Leuckart Synthesis.

Validation_Workflow cluster_synthesis Marker Synthesis & Characterization cluster_analysis Analytical Method Validation cluster_comparison Comparative Analysis Synth Synthesize this compound Purify Purify Marker Synth->Purify Characterize Characterize (NMR, MS) Purify->Characterize Develop Develop GC-MS Method Characterize->Develop Validate Validate Method (Specificity, Linearity, LOD, LOQ) Develop->Validate Sample Analyze Seized Samples Validate->Sample Compare Compare with Alternative Markers Validate->Compare Data Generate Quantitative Data Compare->Data Report Publish Comparison Guide Data->Report

Caption: Experimental Workflow for the Validation of this compound.

Conclusion

The validation of this compound as a specific marker for the Leuckart synthesis is crucial for forensic investigations. This guide provides a framework for its comparison with other potential markers. The provided experimental protocols for synthesis and GC-MS analysis offer a starting point for laboratories to develop and validate their own methods. By employing a multi-marker approach and rigorous analytical validation, researchers can enhance the reliability of synthetic route determination for illicitly produced amphetamines, thereby providing more robust scientific evidence for law enforcement and judicial proceedings.

References

A Comparative Guide to the Biological Activity of Pyrimidine Derivatives with a Focus on 4-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activity of various pyrimidine derivatives, with a particular focus on the structural significance of substitutions, drawing comparisons where data is available for 4-Methyl-5-phenylpyrimidine and its analogs. While direct and extensive biological data for this compound is limited in publicly accessible research, this guide synthesizes available data on structurally related compounds to provide insights into its potential activities and highlights areas for future research.

Anticancer Activity of Pyrimidine Derivatives

The pyrimidine core is a prevalent feature in many anticancer agents. The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and selectivity of these compounds. Modifications can influence their interaction with biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival.

A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives highlighted the impact of substitutions on their anticancer activity. For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) demonstrated significant cytotoxic effects against various cancer cell lines.[3] Another study on novel[1][4][5]triazolo[1,5-a]pyrimidine derivatives found that substitutions on the aniline (B41778) ring and the furan (B31954) moiety greatly influenced their anti-tumor activity, with compound 19 showing potent activity against Bel-7402 and HT-1080 cell lines.[6]

Below is a table summarizing the anticancer activity of selected pyrimidine derivatives from various studies.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives (IC50 µM)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3b Thiazolo[4,5-d]pyrimidineMelanoma (C32)24.4[3]
Melanoma (A375)25.4[3]
19 [1][4][5]triazolo[1,5-a]pyrimidineLiver (Bel-7402)12.3[6]
Fibrosarcoma (HT-1080)6.1[6]
{4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol 4-ThiopyrimidineCervical (HeLa)Data not specified[7]
Leukemia (K562)Data not specified[7]
Pancreatic (CFPAC)Data not specified[7]

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The nature and position of substituents on the pyrimidine ring are critical for their antimicrobial potency.

For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and tested for their antimicrobial activity.[1] Compounds with specific substitutions showed strong antimicrobial effects against various bacterial and fungal strains. Another study focused on thiopyrimidine–benzenesulfonamide hybrids, which displayed promising broad-spectrum antimicrobial efficacy, particularly against K. pneumoniae and P. aeruginosa.[8]

Although direct antimicrobial data for this compound is scarce, a study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a similar structural motif, revealed moderate antimicrobial activity.[9] This suggests that the this compound core could be a valuable scaffold for developing new antimicrobial agents.

The following table presents the antimicrobial activity of selected pyrimidine derivatives.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives (MIC µg/mL)

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 3g Thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosa0.21 (µM)[9]
Escherichia coli0.21 (µM)[9]
Various Analogs Pyrimidine-BenzenesulfonamideK. pneumoniaeNot Specified[8]
P. aeruginosaNot Specified[8]
Various Analogs Pyrimidine and PyrimidopyrimidineStaphylococcus aureusNot Specified[1]
Bacillus subtilisNot Specified[1]
Escherichia coliNot Specified[1]
Candida albicansNot Specified[1]
Aspergillus flavusNot Specified[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrimidine derivatives) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_antimicrobial Antimicrobial Activity (MIC Assay) cluster_anticancer Anticancer Activity (MTT Assay) A1 Prepare Bacterial/Fungal Inoculum A2 Serial Dilution of Pyrimidine Derivatives A1->A2 A3 Inoculation of Microtiter Plate A2->A3 A4 Incubation A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells B2 Treat with Pyrimidine Derivatives B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance & Calculate IC50 B4->B5

Experimental workflow for determining biological activity.

structure_activity_relationship cluster_substituents Substitutions Pyrimidine Pyrimidine Core R1 Position 2 (e.g., Amino, Thio) Pyrimidine->R1 influences R2 Position 4 (e.g., Methyl, Phenylamino) Pyrimidine->R2 influences R3 Position 5 (e.g., Phenyl, Cyano) Pyrimidine->R3 influences R4 Position 6 (e.g., Methyl, Aryl) Pyrimidine->R4 influences Activity Biological Activity (Anticancer, Antimicrobial) R1->Activity determines R2->Activity determines R3->Activity determines R4->Activity determines

References

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Methyl-5-phenylpyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Methyl-5-phenylpyrimidine, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. The cross-validation of analytical methods is a vital process to ensure the reliability and consistency of results when different analytical procedures are used.[1] This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of this guide is to present a framework for the cross-validation of these methods by comparing their performance based on key validation parameters.[2][3][4] The selection of an appropriate analytical method depends on a balance of factors including sensitivity, selectivity, and the specific requirements of the analytical problem.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. The data presented here is representative of a typical cross-validation study.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Acceptance Criteria
Linearity (r²) >0.998>0.999r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (%RSD) < 2.0%< 1.5%≤ 15%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mLReportable
Specificity HighVery HighNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sample containing this compound in a suitable diluent (e.g., acetonitrile (B52724)/water, 50:50 v/v) to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area of the analyte in the sample to a standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method.[5]

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration suitable for GC-MS analysis.

    • An internal standard may be added for improved quantitative accuracy.

  • GC-MS System and Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable temperature gradient to ensure the separation of the analyte from other components.

    • Ionization Source: Electron Ionization (EI).

    • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis:

    • Identify this compound based on its retention time and characteristic mass spectrum.

    • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

Cross-Validation Workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-MS M1_Val Method Validation M1_Sample Sample Analysis M1_Val->M1_Sample Comparison Compare Results M1_Sample->Comparison M2_Val Method Validation M2_Sample Sample Analysis M2_Val->M2_Sample M2_Sample->Comparison Start Define Analytical Requirement Start->M1_Val Start->M2_Val Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: A flowchart of the cross-validation process for two analytical methods.

Conclusion

This guide provides a framework for the cross-validation of HPLC-UV and GC-MS methods for the quantification of this compound. Both methods demonstrate suitable performance characteristics, with GC-MS offering higher sensitivity and selectivity. The choice of method will depend on the specific application, required level of sensitivity, and available instrumentation. A thorough cross-validation as outlined ensures the generation of reliable and comparable analytical data, which is paramount in a regulated environment.

References

A Comparative Analysis of 4-Methyl-5-phenylpyrimidine and N-formylamphetamine as Forensic Markers in Amphetamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the forensic analysis of clandestinely produced amphetamine, the identification of synthesis-specific markers is crucial for elucidating the manufacturing route. Among the most common methods for amphetamine synthesis is the Leuckart reaction, which characteristically yields specific by-products and intermediates. This guide provides a detailed comparison of two prominent markers of the Leuckart route: 4-Methyl-5-phenylpyrimidine, a reaction by-product, and N-formylamphetamine, a reaction intermediate. This analysis is intended for researchers, scientists, and drug development professionals to understand the relative efficacy of these compounds as forensic markers.

Introduction to Leuckart Route Markers

The Leuckart reaction is a widely used method for the synthesis of amphetamine from phenyl-2-propanone (P2P). This process involves the reductive amination of a ketone, and it generates a distinctive impurity profile that can serve as a chemical fingerprint for law enforcement and forensic chemists.

N-formylamphetamine is a key intermediate in the Leuckart synthesis of amphetamine.[1][2] Its presence in a seized sample is a strong indicator that this specific synthetic pathway was employed. As an intermediate, it is often not fully consumed in the reaction and is carried over into the final product.[2]

This compound is a heterocyclic compound formed as a by-product during the Leuckart reaction.[3][4] It is considered a route-specific marker, and its detection provides compelling evidence for the use of the Leuckart synthesis.[3] However, some studies suggest that it may also be present in samples synthesized via reductive amination, which could impact its absolute specificity.[3]

Comparative Efficacy as Markers

While both compounds are valuable indicators of the Leuckart synthesis route, a direct quantitative comparison of their efficacy as markers is not extensively documented in the literature. However, a qualitative assessment based on their chemical nature and prevalence in seized samples can be made. One study of seized amphetamine samples in Norway found that 79% of the samples contained both N-formylamphetamine and this compound, indicating their frequent co-occurrence.[5]

Data on Marker Prevalence and Concentration:

MarkerTypeTypical Concentration in Seized SamplesPrevalence in Seized Amphetamine Samples (Norway, 1984)
N-formylamphetamine Intermediate< 1%79%
This compound By-product< 1%79%

Experimental Protocols

The detection and quantification of this compound and N-formylamphetamine in seized drug samples are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Liquid-Liquid Extraction
  • Homogenization: A representative sample of the seized material is carefully homogenized.

  • Dissolution: Approximately 200 mg of the homogenized sample is dissolved in 4 mL of a pH 8.1 buffer solution.

  • Sonication: The mixture is sonicated for 10 minutes to ensure complete dissolution of the analytes.

  • Extraction: A suitable organic solvent, such as toluene, is added to the aqueous solution. The mixture is then agitated to facilitate the transfer of the markers into the organic phase.

  • Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.

  • Analysis: The organic layer containing the extracted markers is carefully removed and analyzed by GC-MS.

GC-MS Analysis
  • Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent is used.

  • Mass Spectrometer (MS): An Agilent 5977A MSD or equivalent is used.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for separation.

  • Injector: Splitless injection is typically used to enhance sensitivity.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of the various components in the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry: The MS is operated in full-scan mode to acquire mass spectra of the eluting compounds. The identification of this compound and N-formylamphetamine is confirmed by comparing their mass spectra and retention times with those of certified reference standards.

Signaling Pathways and Experimental Workflows

The formation of these markers is a direct result of the chemical reactions occurring during the Leuckart synthesis. The following diagrams illustrate the general workflow for the analysis of these markers and the proposed formation pathway of this compound.

Leuckart Reaction and Marker Formation Leuckart Reaction and Formation of Markers P2P Phenyl-2-propanone (P2P) Leuckart Leuckart Reaction P2P->Leuckart Formamide Formamide Formamide->Leuckart NFA N-formylamphetamine (Intermediate) Leuckart->NFA Pyrimidine This compound (By-product) Leuckart->Pyrimidine Side Reaction Amphetamine Amphetamine (Final Product) NFA->Amphetamine Hydrolysis Experimental Workflow Analytical Workflow for Marker Detection Sample Seized Amphetamine Sample Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis GCMS->Data Report Forensic Report Data->Report

References

Unveiling the Chemical Fingerprints: A Comparative Guide to Amphetamine Synthesis By-products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of a synthesized compound is as crucial as the principal compound itself. In the context of amphetamine synthesis, the by-products formed during a reaction serve as a chemical fingerprint, revealing the synthetic pathway employed. This guide provides an objective comparison of the by-products of the Leuckart reaction with other common amphetamine synthesis routes, supported by experimental data and detailed methodologies.

The Leuckart reaction, a reductive amination process using formic acid or its derivatives, is a well-established method for the synthesis of amphetamines. However, like any chemical transformation, it is not without the formation of side products. A thorough analysis of these impurities is paramount for quality control, forensic investigations, and understanding reaction mechanisms. This guide will delve into the characteristic by-products of the Leuckart reaction and compare them with those from alternative synthetic pathways, namely reductive amination and synthesis from ephedrine (B3423809) or pseudoephedrine precursors.

Comparative Analysis of Synthesis By-products

The identity and quantity of by-products are heavily dependent on the chosen synthetic route and the reaction conditions. The following table summarizes the major by-products associated with three common amphetamine synthesis methods. The data presented is a synthesis of findings from various forensic chemistry studies.

Synthesis RouteStarting Material(s)Key By-productsTypical Concentration Range (%)
Leuckart Reaction Phenyl-2-propanone (P2P), Formamide/Ammonium FormateN-Formylamphetamine< 1[1]
4-Methyl-5-phenylpyrimidine< 1[1]
N,N-di-(β-phenylisopropyl)amine (DPIA)Up to 3[1][2]
N-formyl-N,N-di-(β-phenylisopropyl)amine (N-formyl-DPIA)Up to 3[1]
α,α′-dimethyldiphenethylamineRoute-specific marker[3][4]
N,α,α′-trimethyldiphenethylamineRoute-specific marker[3][4]
Reductive Amination (Al/Hg) Phenyl-2-propanone (P2P), Methylamine (B109427), Al/Hg amalgam1-phenyl-2-propanolRoute-specific marker[3]
Di(1-phenyl-2-propyl)aminePresent[3]
Ephedrine/Pseudoephedrine Reduction Ephedrine or Pseudoephedrine, Hydriodic Acid, Red Phosphorus1,2-dimethyl-3-phenylaziridineMarker compound[5]
1,3-dimethyl-2-phenylnaphthaleneSpecific to HI/Red P method[5]
1-benzyl-3-methylnaphthaleneSpecific to HI/Red P method[5]
Phenyl-2-propanone (P2P)Can be a by-product[5]

*Note: These by-products are specifically noted as route-specific markers in the synthesis of methamphetamine via the Leuckart reaction.[3][4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of amphetamine via the Leuckart reaction and reductive amination, as described in forensic chemistry literature. These protocols are provided for informational purposes to illustrate the methodologies used to generate the by-product data.

Leuckart Reaction Protocol

The synthesis of methamphetamine via the Leuckart route can be carried out by reacting 1-phenyl-2-propanone (P2P) with N-methylformamide.[3] The reaction mixture is heated, followed by hydrolysis of the intermediate N-formylmethamphetamine using hydrochloric acid. The resulting methamphetamine is then isolated. Twenty batches of methamphetamine hydrochloride were synthesized using this method for one particular study.[3][4]

Reductive Amination (Al/Hg Amalgam) Protocol

In a typical reductive amination synthesis of methamphetamine, aluminum foil is amalgamated using a mercuric chloride solution.[3] A solution of methylamine hydrochloride and sodium hydroxide (B78521) in methanol (B129727) is prepared and cooled, to which 1-phenyl-2-propanone (P2P) is added.[3] The amalgamated aluminum is then introduced to this mixture, and the reaction proceeds. For comparative analysis, twenty batches of methamphetamine hydrochloride were synthesized using this method.[3][4]

By-product Analysis Methodology

The identification and quantification of by-products from these synthesis routes are typically performed using gas chromatography-mass spectrometry (GC-MS).[5][6] Both acidic and basic impurity extracts from the synthesized amphetamine hydrochloride are analyzed to provide a comprehensive profile of the by-products.[3]

Visualizing the Comparison

To better illustrate the logical flow of comparing by-products from different synthesis routes, the following diagram is provided.

Byproduct_Comparison Comparison of Amphetamine Synthesis By-products cluster_synthesis Amphetamine Synthesis Routes cluster_byproducts Characteristic By-products cluster_analysis Analytical Method cluster_output Outcome Leuckart Leuckart Reaction Leuckart_Byproducts N-Formylamphetamine This compound DPIA & N-formyl-DPIA α,α′-dimethyldiphenethylamine N,α,α′-trimethyldiphenethylamine Leuckart->Leuckart_Byproducts Reductive_Amination Reductive Amination RA_Byproducts 1-phenyl-2-propanol Di(1-phenyl-2-propyl)amine Reductive_Amination->RA_Byproducts Ephedrine_Reduction Ephedrine/Pseudoephedrine Reduction ER_Byproducts 1,2-dimethyl-3-phenylaziridine Naphthalenes Ephedrine_Reduction->ER_Byproducts GCMS GC-MS Analysis Leuckart_Byproducts->GCMS RA_Byproducts->GCMS ER_Byproducts->GCMS Comparison Quantitative Comparison of By-product Profiles GCMS->Comparison

Caption: Logical workflow for comparing amphetamine synthesis by-products.

References

A Comparative Analysis of the Cytotoxic Effects of 5-Methyl-4-Thiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyrimidine (B1678525) derivatives emerging as a particularly promising class. Their structural similarity to the pyrimidine bases of DNA and RNA allows them to interfere with various cellular processes, leading to cytotoxic effects in cancer cells. Strategic modifications to the pyrimidine core have yielded numerous derivatives with potent anti-cancer properties. This guide provides a comparative overview of the cytotoxic profiles of various 5-methyl-4-thiopyrimidine derivatives, supported by experimental data, to inform future research and drug development in oncology.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of several 5-methyl-4-thiopyrimidine and related pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, are summarized below. A lower IC50 value indicates a higher cytotoxic potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
4-Thiopyrimidine {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3)HeLa (Cervix)17-38[1]
K562 (Leukemia)17-38[1]
CFPAC (Pancreatic)17-38[1]
4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4)HeLa (Cervix)>100-55[1]
K562 (Leukemia)>100-55[1]
CFPAC (Pancreatic)Non-toxic[2][3]
Pyrido[2,3-d]pyrimidine (B1209978) Compound 4MCF-7 (Breast)0.57[4]
HepG2 (Liver)1.13[4]
Compound 11MCF-7 (Breast)1.31[4]
HepG2 (Liver)0.99[4]
2,4-Diaminopyrimidine (B92962) Compound 9kA549 (Lung)2.14[4]
HCT-116 (Colon)3.59[4]
PC-3 (Prostate)5.52[4]
MCF-7 (Breast)3.69[4]
Compound 13fA549 (Lung)1.98[4]
HCT-116 (Colon)2.78[4]
PC-3 (Prostate)4.27[4]
MCF-7 (Breast)4.01[4]

Note: The data presented is a compilation from various studies to provide a comparative overview. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Structure-Activity Relationship Insights

The cytotoxic activity of 5-methyl-4-thiopyrimidine derivatives is significantly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. For instance, the presence of a hydroxymethyl group in {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3) significantly enhances its cytotoxicity against HeLa, K562, and CFPAC cancer cell lines compared to the 5,6-dimethyl derivative (Compound 4).[1][2][3] Compound 4 was found to be nontoxic against CFPAC and human umbilical vein endothelial cells (HUVEC), while showing weak activity against HeLa and K562 cell lines.[2][3] This highlights the critical role of specific functional groups in modulating the anticancer potential of these compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrimidine derivatives listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4] This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. Stock solutions of the compounds are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted with the cell culture medium.[2] A control group of cells is treated with 1% DMSO to account for any solvent effects.[2]

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[2]

  • MTT Reagent Addition: After the incubation period, the culture medium is removed, and the MTT reagent is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as a mixture of 20% sodium dodecyl sulfate (B86663) (SDS) and 50% dimethylformamide (DMF), is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm, with a reference wavelength of 650 nm).[2]

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Visualizations

Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these cytotoxic compounds, the following diagrams illustrate a typical cytotoxicity assay workflow and a proposed signaling pathway targeted by some pyrimidine derivatives.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Treatment with Pyrimidine Derivatives B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow of a typical MTT cytotoxicity assay.

G cluster_pathway Potential Signaling Pathway Inhibition Pyrimidine Pyrimidine Derivatives PIM1 PIM-1 Kinase Pyrimidine->PIM1 inhibit EGFR Mutant EGFR Pyrimidine->EGFR inhibit CellCycle Cell Cycle Progression PIM1->CellCycle promotes Apoptosis Apoptosis PIM1->Apoptosis inhibits Downstream Downstream Signaling EGFR->Downstream TumorGrowth Tumor Growth Downstream->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth inhibits

Caption: Inhibition of signaling pathways by pyrimidine derivatives.

Mechanism of Action

Several pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival.[4] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[4] PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis.[4] By inhibiting PIM-1, these compounds can lead to cell cycle arrest and the induction of programmed cell death.[4]

Furthermore, some 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) with specific mutations (L858R/T790M), which are common in non-small cell lung cancer.[4] By targeting these mutant forms of EGFR, these compounds can effectively block downstream signaling pathways that drive tumor growth.[4] The mechanism of action for some 2,4-diaminopyrimidine derivatives involves the induction of apoptosis, often accompanied by a decrease in the mitochondrial membrane potential and cell cycle arrest at the G2/M phase, preventing cancer cells from completing cell division.[4]

References

A Comparative Guide to the Specificity of Pyrimidine Markers in Complex Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of complex and degraded biological samples is a significant challenge in forensic science. Standard DNA profiling methods, such as Short Tandem Repeat (STR) analysis, can fail when the DNA template is damaged by environmental factors like UV radiation, heat, or microbial action. This guide provides a comparative overview of pyrimidine-based DNA damage markers, primarily cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), as an emerging tool for sample characterization. We evaluate their specificity and utility against alternative molecular markers, including RNA and the microbial necrobiome, particularly for estimating the post-mortem interval (PMI) and characterizing degraded samples.

Introduction to Pyrimidine Markers

When biological evidence is exposed to UV light, covalent bonds can form between adjacent pyrimidine bases (thymine and cytosine) in the DNA strand, creating lesions known as cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts.[1][2] These lesions distort the DNA helix, block DNA polymerase during PCR, and can lead to STR profile failure.[3] However, the predictable formation and subsequent decay of these dimers present an opportunity to use them as molecular markers to understand the history of a forensic sample, such as its exposure to sunlight and potentially the time since death.

This guide compares the analytical methods used to quantify these pyrimidine markers with other advanced techniques for analyzing compromised evidence.

Comparison of Analytical Methods for Damaged Samples

The choice of marker for analyzing complex forensic samples depends on the specific question being asked—whether it is for human identification, body fluid origin, or time since death. The performance of pyrimidine markers is best evaluated in the context of these alternatives.

Marker Type Primary Application Methodology Advantages Limitations
Pyrimidine Dimers (CPDs) Estimation of UV exposure, Potential for PMI estimation.LC-MS/MS, ELISA, Enzymatic Cleavage Assays.[4][5][6]Direct measure of a specific type of DNA damage; Potentially stable in dry conditions.Highly susceptible to DNA repair mechanisms pre- and post-mortem; Lack of established correlation models for PMI in diverse environments; Requires specialized equipment.[7][8]
Standard DNA (STRs) Human Identification (Gold Standard).PCR followed by Capillary Electrophoresis.[9]High discriminatory power; Large established databases.[10]Prone to failure with degraded/damaged DNA; Allelic dropout can complicate mixture interpretation.[3][10]
mRNA Markers Body fluid identification; Potential for PMI estimation.RT-qPCR.[11]High tissue specificity for body fluid identification.[11]Generally less stable than DNA and miRNA, especially in humid or high-temperature environments.[12]
miRNA Markers Body fluid identification; Potential for PMI estimation.RT-qPCR, Microarrays.[13][14]More resistant to degradation than mRNA due to small size; High tissue specificity.[12][14]Fewer tissue-specific markers identified compared to mRNA; Expression levels can be low.[11]
Microbial DNA (Necrobiome) Post-Mortem Interval (PMI) Estimation.16S rRNA/ITS sequencing, Metagenomics.[15]Applicable for later post-mortem periods when other methods fail; Predictable succession patterns.[7][16]Highly influenced by environmental factors (temperature, soil type); Requires extensive baseline data and complex bioinformatics.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of results. Below are summaries of key experimental protocols for the quantification of pyrimidine dimers.

Protocol 1: Quantification of CPDs by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying CPDs using a specific monoclonal antibody.

  • DNA Isolation: Extract genomic DNA from the forensic sample using a suitable kit (e.g., QIAamp).

  • DNA Denaturation: Dilute DNA samples to a standard concentration (e.g., 0.4 µg/mL). Denature the DNA by heating to 100°C for 10 minutes, followed by rapid cooling on ice.[17]

  • Plate Coating: Add 50 µL of the denatured DNA solution to a 96-well plate pre-coated with protamine sulfate (B86663) and incubate overnight at 37°C to allow the DNA to dry and adhere to the plate.[17]

  • Blocking: Wash the plate and add a blocking reagent to prevent non-specific antibody binding. Incubate for 30-60 minutes.[17][18]

  • Primary Antibody Incubation: Add the anti-CPD monoclonal antibody (e.g., clone TDM-2) and incubate for 30-60 minutes at 37°C.[17][18]

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30-60 minutes.[19]

  • Detection: After a final wash, add a substrate solution (e.g., OPD or TMB). The HRP enzyme will catalyze a color change.

  • Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 492 nm or 450 nm).[17][18] The amount of CPD is determined by comparing the sample's absorbance to a standard curve generated with DNA of a known CPD concentration.

Protocol 2: Quantification of CPDs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the absolute quantification of DNA lesions.

  • DNA Isolation: Extract and purify genomic DNA from the sample.

  • DNA Hydrolysis: Digest the DNA to individual nucleosides or short oligonucleotides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • Chromatographic Separation: Inject the hydrolysate into an HPLC system, typically with a reversed-phase C18 column. Use a mobile phase gradient (e.g., water and methanol (B129727) with additives like formic acid or diisopropylethylamine) to separate the thymidine (B127349) dimer (T=T) from normal nucleosides.[4][20]

  • Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion for the thymidine dimer is selected and fragmented, and a specific product ion is monitored for quantification.[20][21]

  • Quantification: A standard curve is generated using synthesized thymidine dimer standards of known concentrations. The concentration in the unknown sample is calculated by comparing its peak area to the standard curve.[4] The limit of quantification for this method can be in the low nanomolar range.[20][22]

Visualizing Forensic Marker Analysis Workflows

Diagrams help clarify the complex workflows and logical relationships in forensic molecular analysis.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Pathways cluster_output Data Interpretation & Application Sample Complex Forensic Sample (e.g., Bone, Tissue, Stain) Extraction DNA Extraction & Purification Sample->Extraction Quant DNA Quantification & Quality Assessment Extraction->Quant STR Standard STR Profiling Quant->STR High Quality DNA Repair DNA Repair (e.g., PreCR™ Mix) Quant->Repair Damaged DNA CPD Pyrimidine Dimer Quantification (LC-MS/MS or ELISA) Quant->CPD RNA RNA Marker Analysis (RT-qPCR) Quant->RNA Microbe Necrobiome Analysis (16S Sequencing) Quant->Microbe ID Human Identification STR->ID Repair->STR PMI PMI Estimation CPD->PMI Potential Application Exposure UV Exposure Assessment CPD->Exposure RNA->PMI Potential Application BFID Body Fluid ID RNA->BFID Microbe->PMI

Caption: Workflow for analyzing complex forensic samples.

G cluster_uv UV Exposure cluster_dna DNA Level cluster_repair Cellular Response (Pre-Mortem) cluster_analysis Forensic Analysis UV UV Radiation (e.g., Sunlight) DNA Intact Genomic DNA Damage DNA with Pyrimidine Dimers (CPDs) UV->Damage Induces Damage NER Nucleotide Excision Repair (NER) Damage->NER Cellular Recognition STR_Fail STR Profile Failure Damage->STR_Fail Blocks Polymerase Quantify Quantification of CPDs Damage->Quantify Provides Marker Repaired Repaired DNA NER->Repaired Removes Dimers STR_Success Successful STR Profile Repaired->STR_Success

Caption: Logic of pyrimidine dimer formation and analysis.

Conclusion

The analysis of pyrimidine dimers as forensic markers is a specialized field with significant potential, particularly for assessing a sample's exposure to UV radiation. Its application for estimating PMI is still exploratory and requires substantial validation against established and emerging methods like necrobiome analysis. While not a replacement for standard STR profiling, the quantification of pyrimidine damage provides an additional layer of information that can aid in the interpretation of results from highly degraded and complex samples. For researchers, the choice of marker and method should be guided by the specific forensic question, the sample type and condition, and the available resources. The continued development of sensitive analytical techniques like LC-MS/MS will be critical in establishing the true specificity and utility of these markers in routine casework.

References

A Comparative Guide to the Structure-Activity Relationship of Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpyrimidine compounds, a versatile scaffold in medicinal chemistry. We delve into key therapeutic areas where these compounds have shown significant promise, including oncology and infectious diseases. This document summarizes quantitative data from experimental studies, details the methodologies of key assays, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the SAR of this important class of molecules.

I. Phenylpyrimidine Derivatives as Kinase Inhibitors

Phenylpyrimidine-based compounds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. Here, we compare derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Src kinase.

The following table summarizes the in vitro inhibitory activities of representative phenylpyrimidine derivatives against EGFR and Src kinases, as well as their anti-proliferative effects on cancer cell lines.

Compound ID Core Structure R1 (at C4-amino) R2 (at C2-phenyl) Target Kinase IC50 (nM)[1][2] Cell Line Cellular IC50 (µM)[3]
1 2-phenylpyrimidine4-(3-fluorophenyl)acrylamido)phenylHEGFRwt9.1A5490.35
2 2-phenylpyrimidine4-(3-chlorophenyl)acrylamido)phenylHEGFRwt-A5492.23
3 2-phenylpyrimidine4-(3-bromophenyl)acrylamido)phenylHEGFRwt-MCF-73.24
4 2-phenylpyrimidine4-(3-methylphenyl)acrylamido)phenylHEGFRwt-PC-35.12
5 pyrazolo[3,4-d]pyrimidineH4-methoxyphenylSrc21.7--
6 pyrazolo[3,4-d]pyrimidineH4-chlorophenylSrc60.4HT-29-
Gefitinib (Control) Quinazoline--EGFRwt6.3A549-
Dasatinib (Control) aminopyrimidine--Src0.8--

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth. A lower IC50 value indicates higher potency. "-" indicates data not available.

1. In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.[4][5][6]

  • Materials:

    • Recombinant human c-Src enzyme.

    • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[4]

    • ATP (Adenosine 5'-triphosphate).

    • Test compounds dissolved in DMSO.

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[4]

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • 96-well or 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a multi-well plate, add the recombinant Src kinase to each well.

    • Add the diluted test compounds or vehicle control (DMSO) to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this by first depleting the remaining ATP and then converting the ADP to ATP, which is then used to generate a luminescent signal.

    • The luminescence is read using a plate reader.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

2. Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10][11]

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7).

    • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[8]

    • 96-well plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[7]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis A Identify Phenylpyrimidine Scaffold B Design Analogs with Diverse Substitutions A->B C Chemical Synthesis of Derivatives B->C D In Vitro Kinase Assay (IC50) C->D E Cell-Based Proliferation Assay (IC50) C->E F Correlate Structural Changes with Activity D->F E->F G Identify Key Pharmacophores F->G H Lead Optimization G->H H->B Iterative Design PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Phenylpyrimidine Inhibitor Inhibitor->PI3K Inhibition Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation CYP51 CYP51 (14α-demethylase) Membrane Fungal Cell Membrane (Integrity) Ergosterol->Membrane Inhibitor Phenylpyrimidine Inhibitor Inhibitor->CYP51 Inhibition

References

Inter-laboratory validation of 4-Methyl-5-phenylpyrimidine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on the Detection of 4-Methyl-5-phenylpyrimidine: A Comparison of Chromatographic Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of this compound. This compound is a known impurity associated with the Leuckart synthesis of amphetamine, and its detection is crucial for forensic analysis and the chemical profiling of illicit drug samples. While a formal inter-laboratory validation study specifically for this compound is not publicly available, this document synthesizes information from validated methods for amphetamine impurity profiling and the analysis of related pyrimidine (B1678525) derivatives to offer a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Data Presentation: A Comparative Analysis of Analytical Performance

The following tables summarize the performance characteristics of GC-MS for the analysis of amphetamine impurities and typical validation parameters for the analysis of pyrimidine derivatives by HPLC-DAD. These values provide a benchmark for what can be expected from validated methods for this compound.

Table 1: Performance Characteristics of GC-MS for Amphetamine Impurity Profiling

ParameterPerformance
Analyte Amphetamine and related impurities (including this compound)
Method Reproducibility (%RSD) 6.2 - 8.9% for the main analytes[1][2]
Inter-laboratory Variation (%RSD) 8 - 12% for impurity peak areas[3]
Limit of Detection (LOD) Method dependent, generally in the low µg/L to ng/mL range for related compounds[4]
Limit of Quantification (LOQ) Method dependent, generally in the low µg/L to ng/mL range for related compounds[4]
Specificity High, based on retention time and mass spectral data
Linearity (r²) Typically >0.99 for related compounds

Table 2: Typical Performance Characteristics of a Validated HPLC-DAD Method for Pyrimidine Derivatives

ParameterPerformance
Analyte Pyrimidine derivatives
Limit of Detection (LOD) 0.10 - 0.66 µg/mL[5]
Limit of Quantification (LOQ) 0.5 - 2.5 µg/mL
Linearity (r²) >0.999[6]
Accuracy (% Recovery) 97.5 - 100.5%[6]
Precision (%RSD) < 2%
Specificity High, based on retention time and UV-Vis spectral data

Experimental Protocols: Methodologies for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a widely used technique for the identification of this compound in illicit amphetamine samples. The following is a representative protocol based on harmonized methods for amphetamine profiling.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Alkalinize the sample solution to a pH of approximately 8.1.

  • Extract the impurities with toluene.

  • Concentrate the organic layer under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Column: Rtx-5 capillary column (30.0 m × 0.25 mm × 0.25 µm).[2]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A suitable temperature gradient to separate the impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with a full scan to identify unknown impurities and selected ion monitoring (SIM) for target analytes.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

While a specific validated HPLC-DAD method for this compound is not detailed in the available literature, a general method for pyrimidine derivatives can be adapted and validated.[7][8]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Diode-Array Detector monitoring at the wavelength of maximum absorbance for this compound.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Detection cluster_gcms GC-MS Method cluster_hplc HPLC-DAD Method gcms_sample Sample Preparation (Liquid-Liquid Extraction) gcms_analysis GC-MS Analysis gcms_sample->gcms_analysis gcms_data Data Analysis (Mass Spectra Library Search) gcms_analysis->gcms_data gcms_result Identification of This compound gcms_data->gcms_result hplc_sample Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-DAD Analysis hplc_sample->hplc_analysis hplc_data Data Analysis (Chromatogram Integration) hplc_analysis->hplc_data hplc_result Quantification of This compound hplc_data->hplc_result

Caption: Workflow for GC-MS and HPLC-DAD analysis.

validation_relationship Logical Flow of Analytical Method Validation method_dev Method Development specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validated_method Validated Method robustness->validated_method

Caption: Key stages of analytical method validation.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-5-phenylpyrimidine: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-5-phenylpyrimidine, a heterocyclic aromatic compound. Adherence to these procedures is critical for operational safety and environmental stewardship.

Disclaimer: This guidance is based on general principles for the safe disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and is harmful if swallowed or inhaled.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, it must be treated as hazardous waste and should not be released into the environment.[3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is recommended.

Quantitative Data for Disposal Considerations

The physical and hazardous properties of this compound dictate its disposal requirements. The following table summarizes key data that underscores the need for careful handling and disposal as a flammable and hazardous substance.

PropertyValueImplication for Disposal
GHS Hazard Codes H315, H319, H302 + H332, H412Causes skin and serious eye irritation. Harmful if swallowed or inhaled. Harmful to aquatic life with long lasting effects.[1][2]
Physical State LiquidRequires containment in sealed, leak-proof containers.
Flash Point 13 °C / 55.4 °FClassified as a flammable liquid; must be stored away from ignition sources.[3]
Incompatible Materials Acids, Bases, Strong oxidizing agentsWaste must be segregated from these materials to prevent dangerous chemical reactions.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[4][5] The recommended method of disposal is controlled incineration by a licensed hazardous waste disposal company.[3][6]

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[2][3] Plastic containers are often preferred to minimize the risk of breakage.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Specifically, segregate it from incompatible materials such as acids, bases, and strong oxidizing agents.[3][4]

  • Any materials contaminated with this compound, such as gloves, wipes, or absorbent materials from a spill, must also be collected and disposed of as hazardous waste.[1][3]

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4]

  • Include the date of accumulation and any other information required by your institution.

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA).[4]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from ignition sources.[3]

  • Secondary containment, such as a larger tub or tray, should be used to capture any potential leaks.[4]

4. Arrange for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[1]

  • Provide the contractor with accurate information about the waste material. Do not attempt to transport the waste yourself.

5. Spill Management:

  • In the event of a spill, immediately evacuate and secure the area.

  • Eliminate all sources of ignition.[3]

  • Ensure the area is well-ventilated.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the chemical. Place the contaminated absorbent into a labeled hazardous waste container.[3]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

  • For large spills, contact your EHS office immediately.

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[2]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, deface all labels on the container. The container may then be disposed of as regular trash, in accordance with your institution's policies.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical decision-making process involved.

cluster_collection Waste Generation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Generate Waste Generate Waste Select Container Select Compatible, Sealed Container Generate Waste->Select Container Pure chemical or contaminated materials Collect Waste Collect Waste Chemical & Contaminated Materials Select Container->Collect Waste Label Container Label as 'Hazardous Waste' with Chemical Name & Date Collect Waste->Label Container Store Securely Store in Designated SAA with Secondary Containment Label Container->Store Securely Contact EHS Contact EHS for Waste Pickup Store Securely->Contact EHS Professional Disposal Disposal by Licensed Contractor (Incineration) Contact EHS->Professional Disposal

Caption: Procedural workflow for the disposal of this compound.

Start Disposal Decision Is Container Empty? Is Container Empty? Start->Is Container Empty? Triple Rinse Triple Rinse with Suitable Solvent Is Container Empty?->Triple Rinse Yes Is it a Spill? Is it a Spill? Is Container Empty?->Is it a Spill? No Collect Rinsate Collect Rinsate as Hazardous Waste Triple Rinse->Collect Rinsate Dispose Container Deface Labels & Dispose of Container as Regular Trash Collect Rinsate->Dispose Container Small Spill Small Spill? Is it a Spill?->Small Spill Yes Routine Waste Follow Standard Waste Collection Protocol Is it a Spill?->Routine Waste No Contain & Absorb Contain with Inert Absorbent Material Small Spill->Contain & Absorb Yes Large Spill Evacuate & Contact EHS Small Spill->Large Spill No Collect Absorbent Collect Contaminated Absorbent as Hazardous Waste Contain & Absorb->Collect Absorbent

Caption: Decision-making process for handling this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.